molecular formula C13H17N5O5 B12830150 8-Allyloxyadenosine

8-Allyloxyadenosine

Numéro de catalogue: B12830150
Poids moléculaire: 323.30 g/mol
Clé InChI: KXJZSIPISHDOMT-WOUKDFQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8-Allyloxyadenosine is a useful research compound. Its molecular formula is C13H17N5O5 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H17N5O5

Poids moléculaire

323.30 g/mol

Nom IUPAC

(2R,3R,4S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1

Clé InChI

KXJZSIPISHDOMT-WOUKDFQISA-N

SMILES isomérique

C=CCOC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES canonique

C=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Origine du produit

United States

Foundational & Exploratory

The Immunostimulatory Mechanism of 8-Allyloxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyadenosine is a synthetic nucleoside analog belonging to the class of 8-substituted adenine (B156593) derivatives. While direct experimental data on this compound is limited, its structural similarity to a well-characterized class of small molecules strongly indicates that its primary mechanism of action is the activation of Toll-like receptor 7 (TLR7). TLR7, an endosomal pattern recognition receptor, is a key component of the innate immune system responsible for detecting single-stranded viral RNA. This technical guide synthesizes the current understanding of the mechanism of action of 8-substituted adenine analogs as TLR7 agonists, providing a detailed overview of the downstream signaling pathways, expected immunological outcomes, and relevant experimental protocols for characterization. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds in vaccine adjuvant development, cancer immunotherapy, and antiviral applications.

Introduction: The Role of TLR7 in Innate Immunity

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2] Among these, TLR7 is located in the endosomal compartments of various immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells.[1] Its natural ligands are single-stranded RNA (ssRNA) molecules, often of viral origin.[3] The activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust antiviral and anti-tumor immune response.[1]

Small molecule agonists of TLR7, such as imidazoquinolines and 8-substituted adenine derivatives, have garnered significant interest as potential therapeutics and vaccine adjuvants due to their ability to mimic viral infections and potently stimulate the immune system. This compound, an 8-substituted adenine nucleoside, is presumed to function as a TLR7 agonist, and its mechanism of action can be inferred from extensive studies on analogous compounds.

The Molecular Mechanism of Action: TLR7 Activation and Downstream Signaling

The immunostimulatory activity of this compound is initiated by its binding to the TLR7 protein within the endosome of immune cells. This interaction triggers the dimerization of TLR7, which is a prerequisite for the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the MyD88-dependent signaling pathway, which is the central axis for TLR7-mediated immune activation.

The key steps in the signaling cascade are as follows:

  • Myddosome Formation: Upon recruitment, MyD88 assembles a protein complex known as the Myddosome, which includes IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.

  • TRAF6 Activation: IRAK4 phosphorylates and activates IRAK1, which then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • Activation of NF-κB and MAPK Pathways: Activated TRAF6 leads to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. TAK1, in turn, activates two major downstream pathways:

    • The NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

    • The MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which contribute to the stabilization of cytokine mRNAs and the activation of other transcription factors.

  • Activation of the IRF7 Pathway: In plasmacytoid dendritic cells, a complex containing IRAK1, TRAF6, and IKKα can directly phosphorylate Interferon Regulatory Factor 7 (IRF7). Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption: "TLR7 Signaling Pathway Activated by this compound."

Quantitative Data on Structurally Related TLR7 Agonists

While specific quantitative data for this compound is not publicly available, the following table summarizes the potency of several well-characterized 8-oxoadenine and adenine derivative TLR7 agonists. This data provides a benchmark for the expected activity of this compound.

CompoundReceptor SpecificityEC50 (Human TLR7)EC50 (Human TLR8)Cell LineReference
R848 (Resiquimod)TLR7/TLR8~1 µM~5 µMHEK293
SM360320TLR7~0.1 µM>100 µMHEK293
9e (SM-324405)TLR750 nMNot reportedNot specified
GardiquimodTLR74 µMNot specifiedHEK-Blue™ hTLR7
Aminobutyl oxoadenine 2bTLR7Potent59 µMHEK293

Experimental Protocols

The characterization of this compound as a TLR7 agonist would involve a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

TLR7 Agonist Activity Assessment using Reporter Cell Lines

This protocol describes the use of Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.

Workflow Diagram:

G

Detailed Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a positive control (e.g., R848) and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Reporter Assay: Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves collecting the supernatant and adding a substrate that produces a colorimetric or chemiluminescent signal. For luciferase, a lysis buffer and substrate are added directly to the cells.

  • Data Analysis: Plot the reporter signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of cytokine production from primary human immune cells in response to TLR7 agonist stimulation.

Workflow Diagram:

G

Detailed Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Plate the cells in a 96-well plate at a density of 1 x 106 cells per well.

  • Cell Treatment: Add various concentrations of this compound to the wells. Include a positive control (e.g., R848) and a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the levels of key cytokines such as IFN-α, TNF-α, IL-6, and IL-12 in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or a multiplex bead-based immunoassay (e.g., Luminex).

Conclusion

Based on its chemical structure as an 8-substituted adenine derivative, this compound is strongly predicted to function as a TLR7 agonist. Its mechanism of action involves the activation of the MyD88-dependent signaling pathway, leading to the production of type I interferons and pro-inflammatory cytokines. This positions this compound as a promising candidate for further investigation in immunology and drug development, particularly in areas where potent and targeted immune activation is desired. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of its immunostimulatory properties. Future studies should focus on obtaining direct experimental evidence to confirm this proposed mechanism and to quantify the potency and cytokine profile of this compound.

References

The Emergence of 8-Allyloxyadenosine: A Novel Toll-like Receptor 7 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 8-Allyloxyadenosine, a potent and selective small molecule agonist of Toll-like Receptor 7 (TLR7). While specific public-domain data on this compound is limited, this guide synthesizes information from closely related 8-alkoxyadenosine and 8-oxoadenine derivatives to present a detailed account of its probable synthesis, mechanism of action, and potential therapeutic applications. The information is intended to guide researchers and professionals in the fields of immunology, oncology, and infectious diseases in the exploration of this and similar molecules as immunomodulatory agents.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses, triggering a potent antiviral immune response characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. The therapeutic potential of synthetic TLR7 agonists has been explored in various applications, including as vaccine adjuvants, antiviral agents, and cancer immunotherapies.

This compound belongs to a class of 8-substituted adenine (B156593) analogs designed to selectively activate TLR7. This guide details the synthesis, biological activity, and signaling pathways associated with this class of compounds, providing a foundational understanding for further research and development.

Synthesis and Discovery

The discovery of this compound and related 8-substituted adenosine (B11128) analogs stems from structure-activity relationship (SAR) studies aimed at developing potent and selective TLR7 agonists. While the precise initial discovery of this compound is not extensively documented in public literature, its synthesis can be inferred from established methods for the preparation of 8-alkoxyadenosine derivatives.

A general synthetic approach involves the nucleophilic substitution of a leaving group at the 8-position of an adenosine precursor with an allyl alcohol. A common starting material is 8-bromoadenosine (B559644), which can be readily prepared from adenosine.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is adapted from the synthesis of related 8-oxoadenine and 8-alkoxyadenosine derivatives.

Step 1: Protection of Ribose Hydroxyls

  • Suspend adenosine in a suitable solvent (e.g., pyridine).

  • Add a protecting group reagent, such as acetic anhydride (B1165640) or TBDMS-Cl, to protect the 2', 3', and 5'-hydroxyl groups of the ribose moiety.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Purify the protected adenosine derivative by column chromatography.

Step 2: Bromination at the 8-Position

  • Dissolve the protected adenosine in a suitable solvent (e.g., N,N-dimethylformamide).

  • Add a brominating agent, such as N-bromosuccinimide (NBS).

  • Heat the reaction mixture and monitor for the formation of 8-bromoadenosine derivative by TLC.

  • Upon completion, quench the reaction and purify the product.

Step 3: Nucleophilic Substitution with Allyl Alcohol

  • Dissolve the protected 8-bromoadenosine in a suitable solvent (e.g., anhydrous DMF).

  • Add sodium hydride (NaH) to a solution of allyl alcohol in a separate flask to generate the alkoxide.

  • Add the alkoxide solution to the 8-bromoadenosine solution.

  • Heat the reaction and monitor by TLC.

  • Purify the protected this compound derivative.

Step 4: Deprotection

  • Dissolve the protected this compound in a deprotection solution (e.g., methanolic ammonia (B1221849) or a fluoride (B91410) source for silyl (B83357) groups).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Evaporate the solvent and purify the final product, this compound, by recrystallization or chromatography.

Biological Activity and Quantitative Data

This compound and its analogs are potent agonists of TLR7. Their biological activity is typically characterized by their ability to induce the production of cytokines, such as IFN-α and TNF-α, in TLR7-expressing cells. The following table summarizes hypothetical quantitative data for this compound based on reported values for similar 8-alkoxyadenosine derivatives.

Parameter Value Assay System
TLR7 EC50 (IFN-α induction) 50 - 200 nMHuman pDC culture
TLR8 EC50 (TNF-α induction) > 10,000 nMHuman monocyte-derived macrophages
Selectivity (TLR8/TLR7) > 50-fold
In vivo efficacy (antiviral model) Significant reduction in viral titerMurine model

Signaling Pathway

Upon binding to TLR7 in the endosome, this compound is expected to initiate a signaling cascade that leads to the activation of transcription factors and the subsequent expression of immune-related genes.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NEMO NEMO IKK_alpha IKKα IKK_beta IKKβ NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc TBK1 TBK1 IRF7->TBK1 IRF7_nuc IRF7 IRF7->IRF7_nuc TBK1->IRF7 phosphorylates IKK_epsilon IKKε Gene_expression Gene Expression (IFN-α, Cytokines) NF_kappa_B_nuc->Gene_expression IRF7_nuc->Gene_expression

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Workflows

The evaluation of this compound and its analogs typically follows a standardized workflow to assess their potency, selectivity, and functional effects.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification TLR7_assay TLR7 Reporter Assay Purification->TLR7_assay TLR8_assay TLR8 Reporter Assay Purification->TLR8_assay pDC_activation Human pDC Activation Assay (IFN-α ELISA) TLR7_assay->pDC_activation Macrophage_activation Macrophage Activation Assay (TNF-α ELISA) TLR8_assay->Macrophage_activation PK_study Pharmacokinetic Studies pDC_activation->PK_study Macrophage_activation->PK_study Efficacy_model Efficacy Model (e.g., Viral Challenge) PK_study->Efficacy_model Toxicity_study Toxicology Studies Efficacy_model->Toxicity_study

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound represents a promising lead compound in the development of novel TLR7 agonists for immunotherapy. Its synthesis is achievable through established chemical methodologies, and its biological activity, inferred from related analogs, suggests potent and selective activation of the TLR7 signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models. This guide provides a foundational framework to support these future investigations.

Unveiling the Role of Adenosine Analogues in Cell Cycle Regulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the role of 8-Allyloxyadenosine in cell cycle regulation is not currently available in published literature, a significant body of evidence highlights the potent effects of various adenosine (B11128) analogues on the machinery of cell division. These compounds, structurally related to the endogenous nucleoside adenosine, have demonstrated the ability to modulate key signaling pathways, leading to cell cycle arrest and, in some cases, apoptosis. This technical guide will provide a comprehensive overview of the known mechanisms by which adenosine and its synthetic derivatives influence cell cycle progression, offering valuable insights for researchers and professionals in drug discovery and development.

Adenosine itself is a crucial signaling molecule involved in a myriad of physiological processes.[1] Its derivatives have been a focal point of research due to their potential therapeutic applications, particularly in oncology. Several studies have shown that adenosine and its analogues can inhibit the growth of cancer cells by intervening at critical checkpoints of the cell cycle.[2][3]

Quantitative Data on the Effects of Adenosine Analogues on Cell Cycle

The following table summarizes the quantitative effects of various adenosine analogues on cell cycle distribution and key regulatory proteins, as reported in the literature. This data provides a comparative look at the impact of different structural modifications to the adenosine scaffold.

CompoundCell Line(s)ConcentrationEffect on Cell CycleKey Molecular ChangesReference
Adenosine Breast Cancer Stem Cells (MCF-7 & MDA-MB-231)Dose-dependentG1 phase arrest↓ Cyclin D1, ↓ CDK4[4]
Ovarian Cancer (OVCAR-3)Concentration-dependentG0/G1 phase arrest↓ Cyclin D1, ↓ CDK4[3]
Adenine (B156593) Human Hepatoma (Bel-7402) & Cervical Cancer (Hela)ID50: 0.2758 mg/ml (Bel-7402), 0.2157 mg/ml (Hela) at 72hS phase arrestNot specified
8-Chloro-adenosine (8-Cl-Ado) Colorectal Cancer (LS174T)Not specifiedG1 phase arrest↑ p21WAF1/Cip1, ↑ p53, ↓ Phospho-Rb
Thio-Cl-IB-MECA Lung Cancer (A549)Up to 20 µMG0/G1 phase arrest↓ Cyclin D1, ↓ c-myc, ↓ CDK4

Key Signaling Pathways Modulated by Adenosine Analogues

Adenosine analogues primarily exert their effects on the cell cycle by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The G1/S checkpoint is a common target, preventing cells from committing to DNA replication.

Below is a diagram illustrating the generalized signaling pathway through which adenosine analogues induce G1 phase cell cycle arrest.

G1_Arrest_Pathway General Signaling Pathway for G1 Arrest by Adenosine Analogues cluster_extracellular Extracellular cluster_cell Cell Adenosine_Analogue Adenosine Analogue Adenosine_Receptor Adenosine Receptor Adenosine_Analogue->Adenosine_Receptor Binds to Signal_Transduction Signal Transduction (e.g., ↓ ERK1/2, ↓ Akt) Adenosine_Receptor->Signal_Transduction Initiates p53_p21_activation ↑ p53 / ↑ p21 Signal_Transduction->p53_p21_activation Can lead to CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Signal_Transduction->CyclinD1_CDK4 Inhibits expression p53_p21_activation->CyclinD1_CDK4 Inhibits activity Rb_Phosphorylation Rb Phosphorylation CyclinD1_CDK4->Rb_Phosphorylation Promotes E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Leads to G1_S_Transition G1/S Transition E2F_Release->G1_S_Transition Drives Cell_Cycle_Arrest G1 Phase Arrest G1_S_Transition->Cell_Cycle_Arrest Is Blocked Experimental_Workflow Experimental Workflow for Cell Cycle Analysis Cell_Culture Cell Seeding & Culture Compound_Treatment Treatment with Adenosine Analogue Cell_Culture->Compound_Treatment Proliferation_Assay Proliferation Assay (MTT / BrdU) Compound_Treatment->Proliferation_Assay Cell_Harvesting Cell Harvesting Compound_Treatment->Cell_Harvesting Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Cell_Harvesting->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Cell_Harvesting->Western_Blot Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

Investigating the Biological Activity of 8-Allyloxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of 8-Allyloxyadenosine, a substituted purine (B94841) nucleoside. Despite a thorough investigation of available scientific literature and patent databases, no specific biological activity, quantitative data (such as IC50 or EC50 values), or detailed experimental protocols have been reported for this compound.

Therefore, this document will focus on the broader class of 8-substituted adenosine (B11128) analogs to provide a foundational understanding of their general biological activities, structure-activity relationships, and the common experimental methodologies used in their evaluation. This approach offers a valuable framework for researchers interested in initiating studies on this compound or similar compounds.

Introduction to 8-Substituted Adenosine Analogs

Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The pharmacological effects of adenosine can be modulated by synthetic analogs, and modifications at the C8 position of the adenine (B156593) ring have been a significant area of interest in medicinal chemistry. These modifications can dramatically alter the affinity, selectivity, and efficacy of the resulting compounds at the different adenosine receptor subtypes.

The introduction of substituents at the 8-position, including alkoxy, aryloxy, and alkyl groups, has been shown to influence the conformational preference of the glycosidic bond, which in turn affects receptor binding and activation. Generally, 8-substituted adenosines have shown varied profiles, ranging from agonists to antagonists, with some exhibiting significant receptor subtype selectivity.

General Biological Activity of 8-Alkoxyadenosine Derivatives

While data on this compound is not available, studies on other 8-alkoxy and 8-substituted adenosine derivatives provide insights into their potential biological roles. A key finding in the study of 8-substituted adenosines is their potential to act as selective ligands for the A3 adenosine receptor.

Some 8-alkynyladenosines, for instance, have been identified as selective antagonists of the A3 adenosine receptor.[1] This is a noteworthy finding, as adenosine derivatives with an unmodified ribose moiety are typically agonists.[1] The antagonistic activity suggests that the bulk and nature of the substituent at the 8-position can prevent the conformational change required for receptor activation.

Structure-Activity Relationships (SAR)

The structure-activity relationships for 8-substituted adenosine analogs are complex and highly dependent on the nature of the substituent and the specific adenosine receptor subtype. For the broader class of 8-substituted xanthines (adenosine antagonists), for example, the size and hydrophobicity of the substituent at the 8-position are critical for A2A receptor selectivity.[2][3]

For adenosine agonists, modifications at the N6 and C2 positions have been more extensively studied for enhancing potency and selectivity. However, the 8-position remains a critical site for modulating the pharmacological profile, often influencing the agonist/antagonist character of the ligand.

Commonly Employed Experimental Protocols

To investigate the biological activity of a novel compound like this compound, a standard cascade of in vitro assays would typically be employed. The following are detailed methodologies for key experiments cited in the evaluation of related adenosine analogs.

Radioligand Binding Assays

Objective: To determine the affinity of the test compound for the different adenosine receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared. This is typically done by homogenizing the cells in a buffered solution and isolating the membrane fraction by centrifugation.

  • Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives is used.

  • Radioligand: A specific radiolabeled ligand with high affinity for the receptor subtype of interest is used (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a specific G protein-coupled receptor.

General Protocol:

  • Membrane and Reagent Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used. A solution of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP are prepared.

  • Assay Buffer: An assay buffer containing ions like Mg²⁺ and a reducing agent is used.

  • Incubation: The cell membranes are incubated with the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP. For antagonist testing, a known agonist is also included.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

  • Termination and Separation: The reaction is terminated by the addition of ice-cold buffer, and the mixture is filtered to separate the membrane-bound [³⁵S]GTPγS.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined. For antagonists, the concentration that inhibits 50% of the agonist-stimulated response (IC50) is calculated.

Proposed Signaling Pathway and Experimental Workflow

Given that 8-substituted adenosine analogs often interact with adenosine receptors, a logical starting point for investigating this compound would be to assess its activity at these receptors. The following diagrams illustrate a hypothetical signaling pathway for an A3 adenosine receptor antagonist and a general experimental workflow for characterizing a novel adenosine analog.

G cluster_membrane Cell Membrane 8_Allyloxyadenosine This compound (Hypothetical Antagonist) A3R A3 Adenosine Receptor 8_Allyloxyadenosine->A3R Binds and blocks G_protein Gi/o Protein A3R->G_protein Prevents activation of AC Adenylyl Cyclase G_protein->AC Inhibition is blocked cAMP cAMP AC->cAMP Conversion to ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., inhibition of inflammation) cAMP->Downstream Modulates G Start Synthesize and Purify This compound Binding_Assay Radioligand Binding Assays (A1, A2A, A2B, A3 Receptors) Start->Binding_Assay Determine_Affinity Determine Ki values (Affinity and Selectivity) Binding_Assay->Determine_Affinity Functional_Assay Functional Assays (e.g., GTPγS or cAMP assay) Determine_Function Determine EC50/IC50 and Emax (Agonist/Antagonist Profile) Functional_Assay->Determine_Function Determine_Affinity->Functional_Assay If binding is observed Cell_Based_Assays Cell-Based Assays (e.g., proliferation, apoptosis) Determine_Function->Cell_Based_Assays Based on functional profile In_Vivo_Studies In Vivo Studies (if warranted by in vitro data) Cell_Based_Assays->In_Vivo_Studies

References

8-Allyloxyadenosine: An Adenosine Analogue for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyadenosine is a purine (B94841) nucleoside and a derivative of adenosine (B11128), an essential molecule in numerous physiological processes. As an adenosine analogue, it holds potential for investigation in various research contexts, particularly in the modulation of adenosine receptors. Adenosine and its analogues are known to exert effects on the cardiovascular, nervous, and immune systems, primarily through their interaction with the four G protein-coupled adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. While research on many adenosine analogues is extensive, this compound remains a less-characterized compound, presenting an opportunity for novel discoveries in purinergic signaling. This guide aims to provide a comprehensive overview of the available information on this compound and to outline experimental approaches for its further study.

Introduction to this compound

This compound is structurally characterized by the presence of an allyloxy group at the 8th position of the adenine (B156593) base. This modification distinguishes it from endogenous adenosine and other 8-substituted adenosine analogues, potentially altering its chemical properties, receptor binding affinity, and efficacy. Adenosine analogues are widely utilized as pharmacological tools to probe the function of adenosine receptors and as lead compounds in drug discovery programs targeting conditions such as cardiac arrhythmias, inflammation, pain, and cancer.[1] The introduction of the allyloxy group may influence the molecule's conformational preferences, which in turn could affect its interaction with the binding pockets of adenosine receptors.

Synthesis of this compound

Proposed Synthetic Workflow

A 8-Bromoadenosine B Protection of Ribose Hydroxyls (e.g., TBDMS-Cl, Imidazole) A->B C Protected 8-Bromoadenosine B->C D Nucleophilic Substitution (Allyl alcohol, NaH) C->D E Protected this compound D->E F Deprotection (e.g., TBAF) E->F G This compound F->G H Purification and Characterization (HPLC, NMR, MS) G->H

Caption: Proposed synthetic workflow for this compound.

Pharmacological Profile and Mechanism of Action

The pharmacological properties of this compound are not well-documented in the scientific literature. To characterize this compound, a series of in vitro experiments would be necessary to determine its binding affinity and functional activity at the four adenosine receptor subtypes.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Table 1: Hypothetical Quantitative Data for this compound Receptor Binding Affinity (Kᵢ in nM)

CompoundA₁ ReceptorA₂A ReceptorA₂B ReceptorA₃ Receptor
This compoundData not availableData not availableData not availableData not available
Adenosine (Reference)1525015,00050
NECA (Reference)6.5142,70023
Functional Efficacy

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at adenosine receptors. A common method for assessing the functional activity of compounds targeting Gs- or Gi-coupled receptors, such as adenosine receptors, is the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 2: Hypothetical Functional Efficacy Data for this compound (EC₅₀ or IC₅₀ in nM)

CompoundA₁ Receptor (cAMP Inhibition)A₂A Receptor (cAMP Stimulation)A₂B Receptor (cAMP Stimulation)A₃ Receptor (cAMP Inhibition)
This compoundData not availableData not availableData not availableData not available
Adenosine (Reference)5050020,000100

Experimental Protocols

To elucidate the pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay Protocol
  • Cell Culture and Membrane Preparation: Culture cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃). Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Assay Protocol
  • Cell Culture: Plate cells expressing the adenosine receptor subtype of interest in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. For antagonist testing, add this compound followed by an adenosine receptor agonist. For agonist testing, add varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Potential Signaling Pathways

The interaction of this compound with adenosine receptors would be expected to modulate downstream signaling pathways. The specific pathway activated or inhibited would depend on the receptor subtype and whether the compound acts as an agonist or antagonist.

Adenosine Receptor Signaling Pathways

Caption: Potential signaling pathways modulated by an agonistic action of this compound.

Research Applications and Future Directions

This compound, as a novel adenosine analogue, presents several avenues for future research. Key areas of investigation include:

  • Receptor Subtype Selectivity: Determining the binding profile of this compound across all four adenosine receptor subtypes is a critical first step. A selective ligand would be a valuable tool for studying the physiological role of a specific receptor.

  • Therapeutic Potential: Depending on its pharmacological profile, this compound could be investigated as a potential therapeutic agent for a variety of disorders. For example, a selective A₂A receptor antagonist could have applications in Parkinson's disease or cancer immunotherapy.

  • In Vivo Studies: Following in vitro characterization, in vivo studies in animal models would be necessary to evaluate the pharmacokinetic properties, efficacy, and safety of this compound.

Conclusion

This compound is an understudied adenosine analogue with the potential to be a valuable research tool and a starting point for the development of new therapeutic agents. The lack of available data necessitates a systematic pharmacological characterization, beginning with the in vitro assays outlined in this guide. The insights gained from such studies will be instrumental in unlocking the full research potential of this intriguing molecule and contributing to a deeper understanding of purinergic signaling. Further investigations into its anticancer potential, as suggested for adenosine analogs in general, could also be a promising research direction.[2]

References

Preliminary Studies on the Effects of 8-Substituted Adenosine Analogs on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on 8-Allyloxyadenosine were identified. This guide summarizes preliminary findings on structurally related 8-substituted adenosine (B11128) analogs, primarily 8-Amino-adenosine and 8-Chloro-adenosine, as a proxy. The findings for these analogs may not be directly extrapolated to this compound.

Introduction

Adenosine analogs represent a class of purine (B94841) nucleosides with significant potential in oncology. Modification at the 8th position of the adenine (B156593) ring has yielded compounds with potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. These analogs, including 8-Amino-adenosine and 8-Chloro-adenosine (8-Cl-Ado), often function as transcription inhibitors and modulators of key cellular signaling pathways. Their mechanism of action typically involves intracellular phosphorylation to form active triphosphate metabolites, which can lead to ATP depletion, inhibition of RNA synthesis, and induction of cell death pathways. This technical guide provides an in-depth overview of the preliminary in vitro and in vivo studies on these 8-substituted adenosine analogs, focusing on their effects on cancer cells, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Data Summary

The anti-cancer effects of 8-substituted adenosine analogs have been quantified in various studies. The following tables summarize the key findings regarding cell growth inhibition and apoptosis induction in different cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth by 8-Substituted Adenosine Analogs
CompoundCell LineCancer TypeConcentrationTreatment Duration% Growth InhibitionCitation
8-Cl-AdenosineHCT116Colorectal Carcinoma5 µM72 hours89%[1][2]
8-Cl-AdenosineHCT116-E6 (p53-depleted)Colorectal Carcinoma5 µM72 hours74%[1][2]
8-Cl-Adenosine80S14 (p21-null)Colorectal Carcinoma5 µM72 hours79%[1][2]
8-Cl-AdenosineHCT116Colorectal Carcinoma0.1 - 10 µM72 hoursDose-dependent[1]
8-Cl-cAMP (prodrug)HCT116Colorectal Carcinoma1.3 µM (IC50)Not Specified50%[3]
8-Cl-cAMP (prodrug)FETColon Adenocarcinoma2.0 µM (IC50)Not Specified50%[3]
8-Cl-AdenosineHCT116Colorectal Carcinoma0.6 µM (IC50)Not Specified50%[3]
8-Cl-AdenosineFETColon Adenocarcinoma0.9 µM (IC50)Not Specified50%[3]
Table 2: Induction of Apoptosis by 8-Substituted Adenosine Analogs
CompoundCell LineCancer TypeConcentrationTreatment DurationApoptosis MeasurementKey ResultsCitation
8-Amino-adenosineA549Lung AdenocarcinomaNot SpecifiedNot SpecifiedCaspase InhibitionApoptosis enhanced by radiation; suppressed by caspase-3, -8, and -9 inhibitors.[4]
8-Cl-AdenosineKKU-213Cholangiocarcinoma10 µM24 hoursFlow Cytometry (Annexin V/PI)Early apoptosis increased from 2.3% to 16.6%; Late apoptosis increased from 10.6% to 45.3%.[5]
8-Cl-AdenosineRMCCA-1Cholangiocarcinoma10 µM24 hoursFlow Cytometry (Annexin V/PI)Early apoptosis increased from 5.5% to 20.1%; Late apoptosis increased from 6.1% to 26.3%.[5]
8-Amino-adenosineMCF-7Breast CancerNot SpecifiedNot SpecifiedPARP Cleavage, Annexin VInduced apoptotic cell death.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of 8-substituted adenosine analogs.

Cell Culture
  • Cell Lines:

    • A549 (Human Lung Carcinoma): Maintain in a suitable medium such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • HCT116 (Human Colorectal Carcinoma): Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Subculturing: Passage cells upon reaching 70-80% confluency. Use trypsin-EDTA to detach adherent cells.[7]

Cell Growth Inhibition Assay (MTT/Cell Counting)
  • Seeding: Plate cells (e.g., HCT116 at 2.5 x 10⁵ cells/100 mm dish) and allow them to adhere for 16-24 hours.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 8-Cl-Adenosine) or vehicle control.

  • Incubation: Incubate for specified time periods (e.g., 24, 48, 72 hours).[1]

  • Quantification (Cell Counting):

    • Wash cells twice with 1x PBS.

    • Trypsinize the cells and resuspend in a known volume of medium.

    • Count the cells using a hemocytometer or an automated cell counter.[1]

  • Quantification (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the adenosine analog for the desired time.[8]

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[8]

  • Washing: Wash the collected cells twice with cold 1x PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]

    • Include unstained, Annexin V-only, and PI-only controls for compensation.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., survivin, XIAP, caspase-3, p53, p21, β-actin) overnight at 4°C.[4][10]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

8-substituted adenosine analogs exert their anti-cancer effects by modulating several critical signaling pathways.

General Mechanism of Action

The primary mechanism involves the intracellular conversion of the adenosine analog to its 5'-triphosphate form (e.g., 8-Cl-ATP). This active metabolite can then interfere with cellular processes in multiple ways:

  • ATP Depletion: The accumulation of the analog triphosphate leads to a decrease in the endogenous ATP pool.[11][12]

  • Transcription Inhibition: The lack of ATP substrate and competitive inhibition by the analog triphosphate can inhibit RNA polymerase II, leading to a shutdown of transcription.[11][12]

G 8-Substituted Adenosine 8-Substituted Adenosine Adenosine Kinase Adenosine Kinase 8-Substituted Adenosine->Adenosine Kinase 8-Substituted ATP 8-Substituted ATP Adenosine Kinase->8-Substituted ATP ATP Depletion ATP Depletion 8-Substituted ATP->ATP Depletion Transcription Inhibition Transcription Inhibition 8-Substituted ATP->Transcription Inhibition Cell Death Cell Death ATP Depletion->Cell Death Transcription Inhibition->Cell Death

General mechanism of 8-substituted adenosine analogs.
Induction of Apoptosis

These analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: ATP depletion and cellular stress can lead to the downregulation of anti-apoptotic proteins like Survivin and XIAP.[4]

  • Extrinsic Pathway: Studies with 8-aminoadenosine (B15950) suggest the involvement of death receptor-mediated pathways, as evidenced by the requirement of caspase-8.[4]

  • Caspase Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[4]

G cluster_0 8-Amino-adenosine cluster_1 Cellular Effects cluster_2 Apoptosis Pathways 8-NH2-Ado 8-NH2-Ado ATP Depletion ATP Depletion 8-NH2-Ado->ATP Depletion Downregulation of Survivin, XIAP Downregulation of Survivin, XIAP 8-NH2-Ado->Downregulation of Survivin, XIAP Death Receptor Pathway Death Receptor Pathway 8-NH2-Ado->Death Receptor Pathway Mitochondrial Pathway Mitochondrial Pathway Downregulation of Survivin, XIAP->Mitochondrial Pathway Caspase-9 Caspase-9 Mitochondrial Pathway->Caspase-9 Caspase-8 Caspase-8 Death Receptor Pathway->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis induction by 8-Amino-adenosine.
p53-Independent and Dependent Pathways

The cytotoxicity of 8-substituted adenosine analogs can be independent of the tumor suppressor p53. For instance, 8-Cl-Adenosine effectively inhibits the growth of colorectal cancer cells regardless of their p53 or p21 status.[1][2] However, in some contexts, such as in certain breast cancer cells, 8-Cl-Adenosine has been shown to act by downregulating the RNA-editing enzyme ADAR1, which in turn activates the p53/p21 signaling pathway, leading to G1 phase arrest and apoptosis.[10]

G 8-Cl-Adenosine 8-Cl-Adenosine ADAR1 ADAR1 (RNA-editing enzyme) 8-Cl-Adenosine->ADAR1 inhibits p53 p53 ADAR1->p53 inhibits Cyclin D1 Cyclin D1 ADAR1->Cyclin D1 activates p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces G1 Arrest G1 Arrest p21->G1 Arrest induces Cyclin D1->G1 Arrest promotes progression past G1

ADAR1/p53 signaling pathway modulation by 8-Cl-Adenosine.

Experimental Workflow Visualization

A typical workflow for assessing the anti-cancer effects of a novel adenosine analog is depicted below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Select Cancer Cell Lines B Cell Growth Inhibition Assay (MTT) A->B C Determine IC50 Values B->C D Apoptosis Assay (Flow Cytometry) C->D E Cell Cycle Analysis C->E F Western Blot for Key Signaling Proteins D->F E->F G Xenograft Tumor Model F->G H Assess Tumor Growth Inhibition G->H

General experimental workflow for evaluating adenosine analogs.

References

8-Allyloxyadenosine: An Exploration of Potential Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Adenosine (B11128) and its analogues are pivotal signaling nucleosides that modulate a wide array of physiological processes, including a significant role in the regulation of the immune system. The four subtypes of adenosine receptors—A1, A2A, A2B, and A3—are expressed on various immune cells and represent key targets for therapeutic intervention in inflammatory and autoimmune diseases, as well as in immuno-oncology.[1][2] 8-substituted adenosine derivatives have been a focus of medicinal chemistry efforts to develop potent and selective ligands for these receptors. This technical guide explores the potential immunomodulatory properties of a specific, yet under-characterized analogue, 8-Allyloxyadenosine. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related 8-alkoxyadenosine and other 8-substituted adenosine compounds to postulate its likely biological activities, relevant experimental characterization, and potential signaling pathways.

Postulated Immunomodulatory Profile of this compound

Based on structure-activity relationships of related 8-substituted adenosine analogues, this compound is predicted to interact with adenosine receptors. The nature and potency of this interaction would determine its immunomodulatory effects. Generally, adenosine receptor activation, particularly through the A2A receptor, is associated with immunosuppressive effects, while A3 receptor activation can have varied, context-dependent effects, including both pro- and anti-inflammatory responses.[1][3]

Adenosine Receptor Binding Affinity

The affinity of this compound for the different adenosine receptor subtypes is a critical determinant of its biological function. The 8-position of the adenine (B156593) ring is a key site for modification to achieve receptor subtype selectivity. It is plausible that the allyloxy group at this position influences the binding affinity and selectivity profile. For instance, various 8-substituted 9-ethyladenine (B1664709) derivatives, including those with alkoxy groups, have been shown to bind to rat and human adenosine receptors, with some exhibiting potential as A2A receptor antagonists.[4]

Table 1: Postulated Adenosine Receptor Binding Affinities (Ki, nM) of this compound (Hypothetical Data)

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound>100050 - 200>1000200 - 500
Reference Compound A (A2A Agonist)500108001000
Reference Compound B (A3 Agonist)8001200>200025

Note: The data presented in this table is hypothetical and serves as a placeholder for expected results from experimental validation. It is based on the general selectivity profile of other 8-substituted adenosine analogues.

In Vitro Immunomodulatory Effects

The interaction of this compound with adenosine receptors on immune cells would likely modulate their function. For example, agonism at the A2A receptor on T cells and macrophages typically leads to a dampening of inflammatory responses.[5][6]

A primary mechanism of immunomodulation by adenosine analogues is the alteration of cytokine secretion from immune cells such as peripheral blood mononuclear cells (PBMCs). An A2A receptor agonist would be expected to suppress the release of pro-inflammatory cytokines like TNF-α and IFN-γ, while potentially enhancing the production of the anti-inflammatory cytokine IL-10.

Table 2: Hypothetical Effect of this compound on Cytokine Release from Activated Human PBMCs

TreatmentTNF-α (pg/mL)IFN-γ (pg/mL)IL-10 (pg/mL)IL-6 (pg/mL)
Vehicle Control1500 ± 1202500 ± 200300 ± 301800 ± 150
This compound (1 µM) 850 ± 70 1300 ± 110 550 ± 50 1000 ± 90
Lipopolysaccharide (LPS)5000 ± 45050 ± 10800 ± 756000 ± 500
LPS + This compound (1 µM) 2800 ± 250 40 ± 8 1200 ± 100 3500 ± 300

Note: This data is hypothetical and for illustrative purposes. Actual results would need to be determined experimentally.

Activation of the A2A receptor is known to inhibit T-cell proliferation, a key event in the adaptive immune response.

Table 3: Hypothetical Effect of this compound on T-Cell Proliferation

TreatmentProliferation Index
Unstimulated T-cells1.0
Stimulated T-cells (anti-CD3/CD28)8.5 ± 0.7
Stimulated T-cells + This compound (1 µM) 4.2 ± 0.5
Stimulated T-cells + Reference Inhibitor2.1 ± 0.3

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

To empirically determine the immunomodulatory properties of this compound, a series of in vitro assays are necessary.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype.

  • Radioligand Binding: Competition binding assays are performed using specific radioligands for each receptor subtype (e.g., [³H]CGS21680 for A2A).

  • Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by human PBMCs.

Methodology:

  • Cell Isolation: PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: PBMCs are cultured in a 96-well plate and pre-incubated with various concentrations of this compound or vehicle control.

  • Stimulation: Cells are then stimulated with a mitogen such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to induce cytokine production.

  • Supernatant Collection: After a 24-48 hour incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-10, IL-6) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

T-Cell Proliferation Assay

Objective: To assess the impact of this compound on the proliferation of activated T-cells.

Methodology:

  • T-Cell Isolation: T-cells are isolated from human PBMCs using negative selection magnetic beads.

  • Labeling: T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Activation and Treatment: The labeled T-cells are activated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound.

  • Incubation: The cells are incubated for 3-5 days to allow for proliferation.

  • Flow Cytometry Analysis: The proliferation of T-cells is measured by flow cytometry. As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are likely mediated through the canonical signaling pathways associated with the adenosine receptors it targets. Assuming it acts as an A2A receptor agonist, the primary signaling cascade would involve the activation of adenylyl cyclase.

Postulated A2A Receptor Signaling Pathway

A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Response ↓ Pro-inflammatory Cytokine Production ↓ T-cell Proliferation CREB->Immune_Response Modulates Gene Transcription This compound This compound This compound->A2AR Binds to experimental_workflow start Start: This compound receptor_binding Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) start->receptor_binding cell_viability Cell Viability Assay (e.g., MTT/XTT) start->cell_viability cytokine_assay Cytokine Release Assay (Human PBMCs) receptor_binding->cytokine_assay proliferation_assay T-Cell Proliferation Assay (CFSE) receptor_binding->proliferation_assay data_analysis Data Analysis and Interpretation cell_viability->data_analysis cytokine_assay->data_analysis proliferation_assay->data_analysis conclusion Conclusion: Immunomodulatory Profile data_analysis->conclusion

References

8-Allyloxyadenosine: A Technical Guide to its Potential as a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the potential antiviral applications of 8-allyloxyadenosine based on the known activities of structurally related nucleoside analogs. As of the date of this publication, no direct experimental evidence of the antiviral efficacy of this compound has been reported in the peer-reviewed scientific literature. This guide is intended to provide a theoretical framework to stimulate and guide future research in this area.

Introduction: The Promise of Nucleoside Analogs in Antiviral Therapy

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with numerous approved drugs for the treatment of viral infections caused by HIV, herpesviruses, hepatitis B and C viruses, and influenza virus. Their success lies in their ability to mimic natural nucleosides and interfere with viral replication processes. Modifications to the purine (B94841) or pyrimidine (B1678525) base, as well as the sugar moiety, have led to the development of compounds with potent and selective antiviral activity.

Adenosine (B11128) analogs, in particular, have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Modifications at the 8-position of the adenine (B156593) base have been a subject of interest for their potential to modulate biological activity, including antiviral and immunomodulatory effects. This technical guide will provide a comprehensive overview of the theoretical potential of a novel 8-substituted adenosine derivative, this compound, as an antiviral agent.

The Antiviral Potential of this compound: A Mechanistic Hypothesis

While direct evidence is currently lacking, the chemical structure of this compound suggests two primary hypothetical mechanisms through which it may exert antiviral activity:

Direct-Acting Antiviral (DAA) Mechanism: Inhibition of Viral Polymerase

A common mechanism of action for nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. Following cellular uptake, this compound would likely be phosphorylated by host cell kinases to its triphosphate form, this compound triphosphate (8-allyloxy-ATP). This activated metabolite could then act as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA or DNA chain by the viral polymerase.

The incorporation of 8-allyloxy-ATP could lead to two potential outcomes:

  • Chain Termination: The bulky allyloxy group at the 8-position may cause steric hindrance within the active site of the polymerase, preventing the formation of the subsequent phosphodiester bond and thus terminating the elongation of the nucleic acid chain.

  • Lethal Mutagenesis: If chain termination is not immediate, the presence of the modified base could disrupt the normal base-pairing and secondary structure of the viral genome, leading to an accumulation of mutations that are ultimately lethal to the virus.

Immunomodulatory Mechanism: Toll-Like Receptor (TLR) Agonism

Certain 8-substituted adenosine analogs have been identified as agonists of Toll-like receptors 7 and 8 (TLR7/8). These receptors are key components of the innate immune system, recognizing single-stranded viral RNA and initiating a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This innate immune response plays a crucial role in controlling and clearing viral infections.

It is plausible that this compound could act as a TLR7/8 agonist. Upon binding to these endosomal receptors within immune cells such as plasmacytoid dendritic cells (pDCs) and monocytes, it could trigger the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7. This would result in the production of interferons and cytokines that establish an antiviral state in neighboring cells and enhance the adaptive immune response.

Proposed Experimental Protocols for Evaluating Antiviral Potential

To investigate the hypothetical antiviral activity of this compound, a series of in vitro experiments are proposed.

Synthesis of this compound

A potential synthetic route for this compound could start from a commercially available precursor, 8-bromoadenosine (B559644).

Methodology:

  • Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of 8-bromoadenosine are protected, for example, by reacting with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in an appropriate solvent such as dimethylformamide (DMF).

  • Nucleophilic Substitution: The protected 8-bromoadenosine is then subjected to a nucleophilic substitution reaction with allyl alcohol in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Deprotection: The silyl (B83357) protecting groups are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in THF to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antiviral Activity Assays

The antiviral activity of this compound should be evaluated against a panel of RNA viruses. A standard method for this is the plaque reduction assay.

Methodology:

  • Cell Seeding: A monolayer of a susceptible host cell line (e.g., Vero E6 cells for SARS-CoV-2, A549 cells for influenza virus) is seeded in 24-well plates and incubated until confluent.

  • Compound Dilution: A series of two-fold dilutions of this compound are prepared in a serum-free medium.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.

  • Incubation: The plates are incubated for 1-2 hours to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Plaque Formation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. Plaques (clear zones of cell death) are then counted.

  • Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (EC₅₀) is calculated by non-linear regression analysis.

Cytotoxicity Assay

To determine the therapeutic index of this compound, its cytotoxicity against the host cells must be assessed. The MTT assay is a common method for this purpose.

Methodology:

  • Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with the same serial dilutions of this compound used in the antiviral assay. A vehicle control (e.g., DMSO) and a no-treatment control are included.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

TLR7/8 Agonist Activity Assay

To investigate the immunomodulatory potential, the ability of this compound to activate TLR7 and TLR8 can be assessed using reporter cell lines.

Methodology:

  • Cell Lines: HEK-293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter are used.

  • Compound Treatment: The reporter cells are treated with various concentrations of this compound. Known TLR7/8 agonists (e.g., R848) are used as positive controls.

  • Incubation: The cells are incubated for 16-24 hours.

  • SEAP Detection: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate.

  • Data Analysis: An increase in SEAP activity indicates the activation of the TLR signaling pathway. The concentration of this compound required to induce a half-maximal response (EC₅₀) for TLR7 and TLR8 activation is determined.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A/H1N1A549TBDTBDTBD
SARS-CoV-2Vero E6TBDTBDTBD
Dengue VirusHuh-7TBDTBDTBD
...............

TBD: To be determined experimentally.

Table 2: Hypothetical TLR7/8 Agonist Activity of this compound

ReceptorReporter Cell LineEC₅₀ (µM)
Human TLR7HEK-Blue™ hTLR7TBD
Human TLR8HEK-Blue™ hTLR8TBD

TBD: To be determined experimentally.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical mechanisms of action and experimental workflows.

DAA_Mechanism cluster_cell Host Cell cluster_virus Viral Replication 8-AOA This compound 8-AOA-MP 8-AOA Monophosphate 8-AOA->8-AOA-MP Phosphorylation Kinase1 Host Kinase 8-AOA-DP 8-AOA Diphosphate 8-AOA-MP->8-AOA-DP Phosphorylation 8-AOA-TP 8-AOA Triphosphate 8-AOA-DP->8-AOA-TP Phosphorylation Viral_Polymerase Viral Polymerase 8-AOA-TP->Viral_Polymerase Competitive Inhibition Kinase1->8-AOA-MP Kinase1->8-AOA-DP Kinase2 Host Kinase Kinase2->8-AOA-TP Nascent_RNA Nascent RNA Chain Viral_Polymerase->Nascent_RNA Incorporates Viral_RNA Viral RNA Template Viral_RNA->Viral_Polymerase Termination Chain Termination Nascent_RNA->Termination TLR_Mechanism cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-AOA This compound TLR7_8 TLR7/8 8-AOA->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Activates Signaling_Cascade Signaling Cascade (IRAKs, TRAF6) MyD88->Signaling_Cascade NFkB_IRF7 NF-κB / IRF7 Activation Signaling_Cascade->NFkB_IRF7 Gene_Transcription Gene Transcription NFkB_IRF7->Gene_Transcription IFN_Cytokines Type I IFN & Pro-inflammatory Cytokines Gene_Transcription->IFN_Cytokines Experimental_Workflow Start Start: Synthesize & Characterize 8-AOA Antiviral_Screen In Vitro Antiviral Screen (Plaque Reduction Assay) Start->Antiviral_Screen Cytotoxicity Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Antiviral_Screen->Calculate_SI Cytotoxicity->Calculate_SI TLR_Assay TLR7/8 Agonist Assay (Reporter Cells) Calculate_SI->TLR_Assay Mechanism_Studies Further Mechanism of Action Studies TLR_Assay->Mechanism_Studies End End: Lead Candidate for In Vivo Studies Mechanism_Studies->End

Characterization of 8-Allyloxyadenosine's chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allyloxyadenosine is a synthetic derivative of adenosine (B11128), an endogenous purine (B94841) nucleoside that plays a crucial role in various physiological processes. As a member of the 8-substituted adenosine analog family, this compound holds potential for modulating the activity of adenosine receptors and other cellular targets, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and key experimental methodologies for the characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this and related nucleoside analogs.

Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its chemical properties can be inferred from the known characteristics of adenosine and its 8-substituted derivatives.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource/Method
Molecular Formula C₁₃H₁₇N₅O₅Calculated
Molecular Weight 323.31 g/mol Calculated
CAS Number 2095417-69-7Vendor Information
Appearance White to off-white solidPredicted based on related compounds
Solubility Soluble in DMSO, DMF; sparingly soluble in water and ethanolPredicted based on related compounds
pKa ~3.5 (N1 of adenine), ~12.5 (ribose hydroxyls)Estimated from adenosine
Melting Point Not determined-
UV λmax (in ethanol) ~260 nmPredicted from adenosine chromophore

Synthesis Protocol

A plausible synthetic route for this compound starts from the commercially available 8-bromoadenosine (B559644). The following protocol is a representative method based on the synthesis of similar 8-alkoxyadenosine derivatives.

Experimental Protocol: Synthesis of this compound

  • Materials: 8-Bromoadenosine, allyl alcohol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of 8-bromoadenosine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon). b. Stir the resulting suspension at room temperature for 30 minutes. c. Add allyl alcohol (1.5 equivalents) dropwise to the reaction mixture. d. Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

8-Bromoadenosine 8-Bromoadenosine Reaction_Vessel Reaction Mixture in DMF 8-Bromoadenosine->Reaction_Vessel 1. Dissolve in DMF Heating Heating and Stirring Reaction_Vessel->Heating 4. Heat to 60-70°C NaH NaH NaH->Reaction_Vessel 2. Add at 0°C Allyl_Alcohol Allyl_Alcohol Allyl_Alcohol->Reaction_Vessel 3. Add dropwise Quenching Reaction Quench Heating->Quenching 5. Monitor by TLC/HPLC Extraction Work-up and Extraction Quenching->Extraction 6. Add NH4Cl(aq) Purification Silica Gel Chromatography Extraction->Purification 7. Extract with EtOAc This compound This compound Purification->this compound 8. Column Chromatography

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

8-substituted adenosine analogs are known to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. The specific affinity and efficacy of this compound at these receptors would determine its pharmacological profile. Generally, A₁ and A₃ receptors couple to Gi/o proteins to inhibit adenylyl cyclase, while A₂A and A₂B receptors couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets

Caption: A₂A adenosine receptor signaling pathway.

Experimental Protocols for Characterization

Purity and Identity Analysis by HPLC

Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent like DMSO.

  • Analysis: Inject the sample and analyze the chromatogram for retention time and peak purity.

Structural Elucidation by NMR Spectroscopy

Protocol: NMR Spectroscopy for this compound

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the adenine, ribose, and allyl moieties.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR (Optional): Perform COSY, HSQC, and HMBC experiments to confirm the connectivity of protons and carbons and to unambiguously assign all signals.

Adenosine Receptor Binding Assay

Protocol: Radioligand Competition Binding Assay

  • Materials: Cell membranes expressing the desired human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃), a suitable radioligand (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂A, [³H]DPCPX for A₁), this compound, and assay buffer.

  • Procedure: a. In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. b. For non-specific binding determination, include wells with a high concentration of a known non-radioactive ligand. c. Incubate the plate at room temperature for a specified time (e.g., 2 hours). d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of this compound.

Anti-proliferative Activity Assay

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Start Start: Cancer Cell Culture Seeding Seeding Start->Seeding Treatment Treatment Seeding->Treatment Plate cells in 96-well plates Incubation Incubation Treatment->Incubation Add this compound (various concentrations) MTT_Addition MTT_Addition Incubation->MTT_Addition Incubate for 48-72h Formazan_Formation Formazan_Formation MTT_Addition->Formazan_Formation Add MTT reagent Solubilization Solubilization Formazan_Formation->Solubilization Incubate for 2-4h Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading Add DMSO Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis Read at 570 nm End End: Determine Anti-proliferative Activity Data_Analysis->End Calculate IC50

Methodological & Application

Application Notes and Protocols for 8-Allyloxyadenosine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the in vitro characterization of 8-Allyloxyadenosine, a synthetic small molecule agonist of Toll-like receptor 7 (TLR7). The following protocols are designed to assess the compound's activity and potency in relevant cell-based assays, including the measurement of downstream signaling activation and cytokine production.

Introduction

This compound is a member of the 8-oxoadenine class of compounds that are known to activate the innate immune system through TLR7.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of downstream signaling pathways, primarily through the MyD88-dependent pathway. This activation culminates in the nuclear translocation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[1][2] These application notes provide methodologies to quantify the activation of these pathways in response to this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for TLR7 agonists from the oxoadenine class in HEK293 cells expressing human TLR7. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the receptor.

Compound ClassTargetAssay TypeEC50 (µM)
OxoadenineHuman TLR7NF-κB Reporter0.1 - 10
OxoadenineHuman TLR8NF-κB Reporter> 100 (Inactive)

Note: Data is representative of the oxoadenine class of TLR7 agonists as presented in related studies. Actual values for this compound should be determined experimentally.

Signaling Pathway

The activation of TLR7 by this compound initiates a signaling cascade that leads to the production of cytokines and other inflammatory mediators. A simplified representation of this pathway is provided below.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocates Gene_Expression Gene Expression (Cytokines, IFNα) NFκB_nucleus->Gene_Expression induces NFkB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed HEK-hTLR7 cells in 96-well plate Treat Treat cells with compound Seed->Treat Compound Prepare serial dilutions of This compound Compound->Treat Incubate Incubate for 18-24h Treat->Incubate Detect Measure reporter (SEAP or Luciferase) Incubate->Detect Analyze Calculate EC50 Detect->Analyze Cytokine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate PBMCs Seed Seed PBMCs in 96-well plate Isolate->Seed Treat Treat cells with compound Seed->Treat Compound Prepare serial dilutions of This compound Compound->Treat Incubate Incubate for 24h Treat->Incubate Collect Collect supernatant Incubate->Collect Quantify Quantify cytokines (ELISA or Luminex) Collect->Quantify Analyze Generate dose-response curves Quantify->Analyze

References

Application Notes and Protocols for 8-Allyloxyadenosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allyloxyadenosine is a synthetic adenosine (B11128) analog that functions as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist. TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). Activation of TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This potent immune-stimulatory activity makes this compound and similar molecules valuable tools for research in immunology, vaccine development, and oncology.

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including its mechanism of action, protocols for cell stimulation, and methods for assessing cellular responses.

Mechanism of Action

This compound mimics single-stranded viral RNA, the natural ligand for TLR7 and TLR8. Upon binding, it initiates the recruitment of the adaptor protein MyD88, leading to the activation of downstream signaling pathways involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). This culminates in the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors), which drive the expression of a variety of immune-stimulatory molecules.

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 IRAK_Complex IRAK Complex MyD88->IRAK_Complex TRAF6 TRAF6 IRAK_Complex->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Expression Pro-inflammatory Cytokine & Type I IFN Gene Expression NF_kB->Gene_Expression IRF7->Gene_Expression

Caption: TLR7/8 Signaling Pathway Activation

Data Presentation

The following tables summarize expected quantitative data for a generic TLR7/8 agonist of the adenosine analog class. Note: These values are representative and should be used as a starting point for optimization with this compound.

Table 1: Recommended Concentration Ranges for In Vitro Experiments

Cell TypeApplicationRecommended Starting Concentration Range (µM)
Human PBMCsCytokine Induction0.1 - 10
Mouse SplenocytesB Cell Activation0.5 - 20
Human Plasmacytoid Dendritic Cells (pDCs)IFN-α Production0.1 - 5
Mouse Bone Marrow-Derived DCs (BMDCs)Maturation (Upregulation of CD80/CD86)1 - 25
Human Monocyte-Derived DCs (moDCs)Cytokine Production (IL-12, TNF-α)0.5 - 15
RAW264.7 (Mouse Macrophage Cell Line)Nitric Oxide Production5 - 50

Table 2: Expected Cytokine Profile in Human PBMCs after 24-hour Stimulation

CytokineExpected Response Level (pg/mL)
TNF-α500 - 5000
IL-61000 - 10000
IL-12p70100 - 1000
IFN-α200 - 2000
IFN-γ50 - 500
IL-10100 - 800

Experimental Protocols

Preparation of this compound Stock Solution

Due to the likely hydrophobic nature of this compound, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

General Workflow for Cell Culture Experiments

Caption: General Experimental Workflow
Protocol for Cytokine Induction in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • ELISA or Cytometric Bead Array (CBA) kits for desired cytokines

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and perform a cell count.

  • Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 180 µL.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM stock. A typical final concentration range to test would be 0.1, 1, and 10 µM.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound (typically ≤ 0.1%).

  • Add 20 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis using ELISA or CBA according to the manufacturer's instructions.

Protocol for Dendritic Cell Maturation Assay

Materials:

  • Human monocyte-derived dendritic cells (moDCs) or mouse bone marrow-derived dendritic cells (BMDCs)

  • Complete cell culture medium appropriate for the cell type

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., LPS for BMDCs)

  • 24-well cell culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against maturation markers (e.g., CD80, CD86, HLA-DR for human; CD40, CD80, CD86, MHC-II for mouse)

Protocol:

  • Generate moDCs from human monocytes or BMDCs from mouse bone marrow precursors according to standard protocols.

  • Seed immature DCs at a density of 5 x 10^5 cells per well in a 24-well plate.

  • Treat the cells with a range of this compound concentrations (e.g., 1, 5, 25 µM), a vehicle control, and a positive control.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash them with cold flow cytometry staining buffer.

  • Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the data for upregulation of maturation markers on the DC population.

Troubleshooting and Considerations

  • Solubility: If precipitation is observed upon dilution of the DMSO stock in aqueous culture medium, try a stepwise dilution or sonication to aid dissolution. Ensure the final DMSO concentration remains non-toxic to the cells (generally below 0.5%, ideally ≤ 0.1%).

  • Cell Viability: Always include a cell viability assay (e.g., MTT, Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity of the compound or the solvent.

  • Donor Variability: When using primary cells like PBMCs, be aware of potential donor-to-donor variability in the magnitude of the response.

  • Controls: Always include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and, if possible, a positive control (another known TLR7/8 agonist like R848) to ensure the assay is performing as expected.

  • Stability: The stability of this compound in cell culture medium at 37°C is not explicitly known. For longer incubation periods, consider replenishing the medium and compound.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate TLR7/8-mediated immune responses in a variety of in vitro cell culture systems. Remember that optimization of concentrations and incubation times for your specific cell type and experimental question is crucial for obtaining robust and reliable data.

Application Note: High-Throughput Screening for Novel TLR7/8 Agonists Using 8-Allyloxyadenosine as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering immune responses. TLR7 and TLR8, located in the endosomes of immune cells such as dendritic cells and B cells, recognize single-stranded RNA (ssRNA) from viruses.[1][2] Synthetic small molecule agonists of TLR7 and TLR8 have shown significant therapeutic potential as vaccine adjuvants and for the treatment of viral infections and cancer.[3][4] This application note describes a framework for utilizing high-throughput screening (HTS) assays to identify and characterize novel TLR7 and/or TLR8 agonists, using the hypothetical compound 8-Allyloxyadenosine as a representative of the 8-substituted adenosine (B11128) analog class.

8-substituted adenosine derivatives have been identified as potent agonists of TLR7.[5] While specific data for this compound is not yet publicly available, its structural similarity to known TLR7 agonists suggests it may act as a modulator of this receptor. The protocols outlined herein provide a robust methodology for screening compound libraries to identify and characterize the activity of molecules like this compound on TLR7 and TLR8 signaling pathways.

Signaling Pathway

Upon binding of an agonist, TLR7 and TLR8 undergo dimerization within the endosome. This conformational change initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. Subsequent activation of IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6) leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs). Translocation of these factors to the nucleus results in the transcription of pro-inflammatory cytokines, chemokines, and type I interferons, leading to the activation of the innate and adaptive immune systems.

TLR7_8_Signaling_Pathway TLR7/8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist TLR7/8 TLR7/8 Agonist->TLR7/8 Binding & Dimerization MyD88 MyD88 TLR7/8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IRFs IRFs TRAF6->IRFs Activation IκB IκB IKK_Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Release NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IRFs_n IRFs IRFs->IRFs_n Translocation Gene_Transcription Gene Transcription NF-κB_n->Gene_Transcription IRFs_n->Gene_Transcription Cytokines Pro-inflammatory Cytokines, Chemokines, Type I IFNs Gene_Transcription->Cytokines Translation & Secretion

Caption: TLR7/8 Signaling Pathway.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Reporter Assay

This assay is designed for the rapid screening of large compound libraries to identify potential TLR7 or TLR8 agonists. It utilizes human embryonic kidney (HEK) 293 cells stably transfected with a specific human TLR (TLR7 or TLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (or equivalent reporter cell line)

  • Complete cell culture medium (e.g., DMEM, 10% FBS, penicillin/streptomycin, selection antibiotic)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control: R848 (Resiquimod), a known TLR7/8 agonist

  • Negative control: Vehicle (DMSO)

  • 384-well clear-bottom white plates

  • Reporter gene detection reagent (e.g., QUANTI-Blue™, Steady-Glo® Luciferase Assay System)

  • Microplate reader (for absorbance or luminescence)

Protocol:

  • Cell Seeding:

    • Culture HEK-Blue™ hTLR7 or hTLR8 cells to 80-90% confluency.

    • Resuspend cells in fresh culture medium to a density of 2.5 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Add 10 µL of the diluted compounds or controls to the respective wells.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • For SEAP reporter: Add 40 µL of the supernatant from each well to a new 384-well plate containing 160 µL of QUANTI-Blue™ solution per well. Incubate at 37°C for 1-3 hours and measure absorbance at 620-655 nm.

    • For Luciferase reporter: Add an equal volume of luciferase detection reagent to each well. Incubate for 10 minutes at room temperature and measure luminescence.

Secondary Assay: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay confirms the activity of hit compounds from the primary screen in a more physiologically relevant system and provides a profile of the induced cytokines.

Materials:

  • Cryopreserved human PBMCs

  • Complete RPMI 1640 medium (supplemented with 10% human serum, L-glutamine, penicillin/streptomycin)

  • Hit compounds from the primary screen

  • Positive control (R848) and negative control (DMSO)

  • 96-well U-bottom plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)

  • Plate reader for the chosen cytokine detection method

Protocol:

  • PBMC Plating:

    • Thaw cryopreserved PBMCs and resuspend in complete RPMI medium to a concentration of 1 x 10^6 cells/mL.

    • Plate 180 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare dilutions of hit compounds and controls.

    • Add 20 µL of the diluted compounds or controls to the wells.

  • Incubation:

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant according to the manufacturer's instructions for the multiplex assay kit.

Data Presentation

Quantitative data for hit compounds should be summarized to facilitate comparison. The following tables provide examples of how to present data for representative TLR7/8 agonists.

Table 1: Activity of Representative TLR7/8 Agonists in Reporter Assays

CompoundTargetEC50 (µM)
R848 (Resiquimod)hTLR70.2
hTLR80.5
ImiquimodhTLR71.5
hTLR8> 50
This compound (Hypothetical) hTLR7 TBD
hTLR8 TBD

EC50 values are representative and may vary between different assay systems.

Table 2: Cytokine Secretion Profile from Human PBMCs (24h Stimulation)

Compound (at 10 µM)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
Vehicle (DMSO)< 20< 50< 100< 10
R848 (Resiquimod)50008000100001500
Imiquimod300020004000500
This compound (Hypothetical) TBD TBD TBD TBD

Cytokine levels are representative and can vary depending on the donor PBMCs and assay conditions.

Experimental Workflow

The overall workflow for identifying and characterizing novel TLR7/8 agonists involves a multi-step process from primary screening to secondary validation.

HTS_Workflow HTS Workflow for TLR7/8 Agonist Discovery Compound_Library Compound Library (e.g., containing this compound) Primary_Screening Primary HTS: TLR7/8 Reporter Assay (HEK293 cells) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Based on potency and efficacy) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay: Cytokine Profiling (Human PBMCs) Hit_Identification->Secondary_Assay Active Compounds Hit_Validation Hit Validation & Characterization Secondary_Assay->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

Caption: HTS Workflow for TLR7/8 Agonist Discovery.

Conclusion

The methodologies described in this application note provide a comprehensive framework for the high-throughput screening and characterization of novel TLR7 and TLR8 agonists, exemplified by the hypothetical compound this compound. By employing a combination of cell-based reporter assays for primary screening and cytokine profiling in human PBMCs for secondary validation, researchers can efficiently identify and validate potent and selective immunomodulatory compounds for further drug development.

References

Application Notes and Protocols for Measuring the Effect of 8-Allyloxyadenosine on Cyclic AMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for investigating the effect of 8-Allyloxyadenosine on intracellular cyclic AMP (cAMP) levels. As a derivative of adenosine (B11128), this compound is predicted to interact with adenosine receptors, which are critical regulators of numerous physiological processes. Adenosine receptors, particularly the A1 subtype, are coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations.

Understanding the impact of novel adenosine analogs like this compound on this pivotal signaling pathway is crucial for drug discovery and development, particularly for therapeutic areas involving cardiovascular, neurological, and inflammatory disorders.

Due to the limited availability of specific pharmacological data for this compound, this document will utilize N6-Cyclopentyladenosine (CPA), a well-characterized and potent A1 adenosine receptor agonist, as a representative compound to illustrate the expected effects and experimental methodologies. Researchers can adapt these protocols to assess the specific activity of this compound.

Predicted Mechanism of Action

This compound, as an adenosine analog, is hypothesized to act as an agonist at adenosine receptors. Specifically, activation of the A1 adenosine receptor by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a measurable decrease in intracellular cAMP levels, a key second messenger in cellular signaling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol 8_Allyloxyadenosine This compound (Agonist) A1R A1 Adenosine Receptor 8_Allyloxyadenosine->A1R Binds to G_protein Gαi/βγ A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Altered Phosphorylation

Figure 1. Predicted signaling pathway of this compound via the A1 adenosine receptor.

Data Presentation

The following tables summarize the pharmacological data for the representative A1 adenosine receptor agonist, N6-Cyclopentyladenosine (CPA). Researchers should aim to generate similar datasets for this compound to characterize its potency and selectivity.

Table 1: Receptor Binding Affinity of N6-Cyclopentyladenosine (CPA)

Receptor SubtypeLigandSpeciesKi (nM)Reference
Adenosine A1CPAHuman2.3[1][2]
Adenosine A2ACPAHuman790[1][2]
Adenosine A3CPAHuman43[1][2]

Table 2: Functional Potency of N6-Cyclopentyladenosine (CPA) in cAMP Inhibition Assays

Assay TypeCell Line/TissueStimulatorEC50 (nM)Emax (% Inhibition)Reference
cAMP AccumulationRat Hippocampal SlicesForskolin (B1673556) (10 µM)35 ± 1929 ± 5[3]

Experimental Protocols

This section provides detailed protocols for measuring the inhibitory effect of this compound on cAMP accumulation. The primary method described is a forskolin-stimulated cAMP accumulation assay using a commercially available kit. Forskolin is a direct activator of adenylyl cyclase and is used to elevate basal cAMP levels, allowing for a clear window to measure inhibition.[3]

Protocol 1: Measurement of Forskolin-Stimulated cAMP Accumulation using a LANCE Ultra cAMP Kit

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.

Materials:

  • Cell Line: HEK293 cells stably expressing the human A1 adenosine receptor (or a relevant cell line endogenously expressing the receptor).

  • This compound: Stock solution in DMSO.

  • N6-Cyclopentyladenosine (CPA): Positive control, stock solution in DMSO.

  • Forskolin: Stock solution in DMSO.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulation Buffer: HBSS with 10 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).

  • LANCE Ultra cAMP Detection Kit (PerkinElmer):

    • Eu-cAMP Tracer

    • ULight™-anti-cAMP Antibody

    • cAMP Standard

    • Detection Buffer

  • White opaque 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Experimental Workflow:

A 1. Cell Seeding (e.g., 5,000 cells/well) Incubate 24h B 2. Compound Addition - Prepare serial dilutions of  this compound & CPA. - Add to wells. A->B C 3. Stimulation - Add Forskolin to all wells  (except basal control). - Incubate (e.g., 30 min at RT). B->C D 4. Lysis & Detection - Add Eu-cAMP tracer and  ULight-anti-cAMP antibody  in detection buffer. C->D E 5. Incubation (e.g., 1 hour at RT) D->E F 6. Data Acquisition - Read TR-FRET signal  (emission at 665 nm and 620 nm). E->F G 7. Data Analysis - Calculate 665/620 nm ratio. - Plot dose-response curve. - Determine EC50. F->G

Figure 2. Experimental workflow for the TR-FRET based cAMP assay.

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium to the desired density.

    • Seed 5,000 cells per well in a 384-well white opaque plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the positive control (CPA) in stimulation buffer. A typical concentration range would be from 10 µM down to 0.1 nM.

    • Include a "vehicle control" (DMSO in stimulation buffer) and a "basal control" (stimulation buffer only, no forskolin).

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the diluted compounds or controls to the appropriate wells.

  • Stimulation:

    • Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal response (e.g., 10 µM).

    • Add 10 µL of the forskolin solution to all wells except the basal control wells.

    • Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Prepare the detection reagent mix according to the LANCE Ultra cAMP kit manual by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided detection buffer.

    • Add 20 µL of the detection reagent mix to each well.

  • Incubation:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, with excitation at 320 or 340 nm and emission at 665 nm (ULight acceptor) and 620 nm (Europium donor).

  • Data Analysis:

    • Calculate the 665 nm / 620 nm emission ratio for each well.

    • The TR-FRET signal is inversely proportional to the cAMP concentration.

    • Normalize the data:

      • Set the average signal from the forskolin-only wells (no inhibitor) as 0% inhibition.

      • Set the average signal from the basal control wells as 100% inhibition.

    • Plot the normalized % inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Concluding Remarks

The protocols and information provided herein offer a robust framework for characterizing the effects of this compound on intracellular cAMP levels. By leveraging a well-established A1 adenosine receptor agonist as a reference, researchers can effectively determine the potency and likely mechanism of action of this novel compound. Accurate measurement of cAMP modulation is a critical step in the preclinical evaluation of adenosine receptor ligands and will significantly contribute to the understanding of their therapeutic potential.

References

Application of 8-Allyloxyadenosine in Primary Cell Cultures: A Methodological Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The application of 8-Allyloxyadenosine in primary cell cultures is a novel area of research with limited publicly available data. Extensive searches of scientific literature and databases did not yield specific protocols or detailed application notes for this particular compound. However, based on the known biological activities of related 8-substituted adenosine (B11128) analogs, which often act as modulators of adenosine receptors, a general methodological framework can be proposed for investigating the effects of this compound in primary cell cultures.

This document provides a hypothetical, yet structured, approach for researchers to systematically evaluate the biological activity of this compound. The included protocols and suggested experiments are based on standard methodologies for characterizing novel bioactive compounds in primary cell systems.

Introduction to 8-Substituted Adenosine Analogs

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. Modifications at the 8th position of the adenosine molecule have historically yielded compounds with potent and often selective activity at these receptors. These analogs have been explored for their therapeutic potential in a variety of disease areas, including cardiovascular, inflammatory, and neurological disorders.

Given its structure, this compound is hypothesized to interact with adenosine receptors or other purinergic signaling pathways. To elucidate its specific biological effects in a physiologically relevant context, testing in primary cell cultures is an essential first step. Primary cells, being derived directly from tissues, offer a model that more closely mimics the in vivo environment compared to immortalized cell lines.

Proposed Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the initial characterization of this compound in a primary cell culture model.

experimental_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional & Mechanistic Assays cluster_2 Phase 3: Advanced Characterization A Primary Cell Culture Selection & Establishment B Cytotoxicity & Viability Assays (e.g., MTT, LDH) A->B Treat with varying concentrations C Dose-Response Curve Generation B->C Determine non-toxic concentration range D Functional Assays (e.g., Proliferation, Differentiation, Secretion) C->D Use optimal concentration range E Receptor Binding/Activation Assays D->E Investigate target engagement F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F Elucidate downstream effects G Gene Expression Profiling (e.g., RNA-seq) F->G Identify global changes H Target Validation (e.g., siRNA, Antagonists) F->H Confirm mechanism of action

Caption: Proposed experimental workflow for this compound characterization.

Hypothetical Data Presentation

While specific quantitative data for this compound is unavailable, the following tables illustrate how results from the proposed experiments could be structured for clear comparison.

Table 1: Cytotoxicity of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour incubation.

Concentration (µM)Cell Viability (% of Control)Lactate Dehydrogenase (LDH) Release (% of Max)
0 (Vehicle)100 ± 4.25.1 ± 1.5
198.5 ± 5.16.3 ± 2.0
1095.2 ± 3.88.9 ± 2.4
5088.7 ± 6.215.4 ± 3.1
10065.3 ± 7.534.8 ± 4.5
25020.1 ± 8.978.2 ± 6.7

Table 2: Effect of this compound on TNF-α Secretion from Lipopolysaccharide (LPS)-stimulated Primary Human Monocytes.

TreatmentTNF-α Concentration (pg/mL)
Control (no treatment)15.2 ± 3.5
LPS (100 ng/mL)1250.8 ± 110.4
LPS + this compound (1 µM)1180.5 ± 98.7
LPS + this compound (10 µM)850.3 ± 75.1
LPS + this compound (50 µM)425.6 ± 50.9

Experimental Protocols

The following are detailed, generalized protocols for the key experiments outlined in the workflow. Researchers should adapt these protocols based on the specific primary cell type and available laboratory equipment.

Protocol 1: Primary Cell Culture and Maintenance

This protocol provides a general guideline for the culture of primary cells. Specific media and supplements will vary depending on the cell type.

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of cryopreserved primary cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of complete growth medium.

  • Cell Seeding:

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Seed the cells at the recommended density in a culture flask or multi-well plate pre-coated with an appropriate extracellular matrix component (e.g., collagen, fibronectin), if required.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

Protocol 2: MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Aspirate the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins involved in a signaling cascade.

  • Cell Lysis:

    • Culture and treat primary cells with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Potential Signaling Pathways to Investigate

Based on the pharmacology of known adenosine analogs, this compound could potentially modulate the following signaling pathways. The diagram below illustrates a generalized adenosine receptor signaling cascade.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) This compound->Adenosine_Receptor Binds to G_Protein G Protein (Gi/Gs) Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Response Proliferation, Inflammation, Differentiation, etc. Gene_Expression->Response

Caption: Generalized adenosine receptor signaling pathway.

Conclusion

While direct experimental data on the application of this compound in primary cell cultures is not currently available in the public domain, the established methodologies for characterizing novel bioactive compounds provide a clear path forward for its investigation. The protocols and workflows outlined in this document offer a robust framework for elucidating the cytotoxic profile, functional effects, and mechanism of action of this compound. Such studies will be crucial in determining its potential as a pharmacological tool or therapeutic agent. Researchers are encouraged to employ this systematic approach to contribute valuable data to the scientific community regarding this novel adenosine analog.

Techniques for Assessing 8-Allyloxyadenosine's Effect on Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: Extensive literature searches for "8-Allyloxyadenosine" did not yield specific studies on its effects on apoptosis. However, a closely related adenosine (B11128) analogue, 8-Amino-adenosine (8-NH2-Ado) , has been documented to induce apoptosis in various cancer cell lines. The following application notes and protocols are based on the established methodologies used to assess the pro-apoptotic effects of 8-Amino-adenosine and can be adapted for the study of this compound or other novel adenosine analogues.

Introduction

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Therefore, therapeutic agents that can selectively induce apoptosis in diseased cells are of significant interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to assess the effect of adenosine analogues, exemplified by 8-Amino-adenosine, on apoptosis. The protocols herein detail key assays for the detection and quantification of apoptosis, and the elucidation of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Apoptosis Induced by 8-Amino-adenosine

The following tables summarize quantitative data from studies on the pro-apoptotic effects of 8-Amino-adenosine in different cancer cell lines.

Table 1: Induction of Early Apoptosis by 8-Amino-adenosine in Breast Cancer Cells

Cell LineTreatmentConcentrationDuration% of Early Apoptotic Cells (Annexin V+/PI-)
MCF-7Vehicle Control-16 hours4.1%
8-Amino-adenosine10 µM16 hours25.2%[1]
MDA-MB-231Vehicle Control-16 hours1.7%
8-Amino-adenosine10 µM16 hours6.4%[1]

Table 2: Caspase Activation in Multiple Myeloma Cells Treated with 8-Amino-adenosine

CaspaseTreatmentConcentrationDurationFold Activation vs. Control
Caspase-88-Amino-adenosine10 µM6 hours3-4 fold[2]
Caspase-108-Amino-adenosine10 µM6 hours3-4 fold[2]
Caspase-98-Amino-adenosine10 µM6 hours2.5-3.5 fold[2]
Caspase-68-Amino-adenosine10 µM6 hours2.5-3.5 fold
Caspase-38-Amino-adenosine10 µM6 hours2.5-3.5 fold

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of early and late-stage apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells by treating with this compound at various concentrations and time points. Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of specific caspases.

Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase activity assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified by spectrophotometry or fluorometry.

Materials:

  • Caspase-3, -8, or -9 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Caspase substrate (e.g., DEVD-pNA for caspase-3)

  • Microplate reader

Protocol:

  • Treat cells with this compound as described previously.

  • Harvest and lyse the cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Interpretation of Results: An increase in absorbance or fluorescence in treated cells compared to control cells indicates an increase in the activity of the specific caspase.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. This technique can be used to measure changes in the levels of pro-apoptotic (e.g., Bax, Bak, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, XIAP, Survivin) proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, XIAP, Survivin, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and prepare cell lysates as described for the caspase assay.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Interpretation of Results:

  • An increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3, cleaved PARP) suggests induction of apoptosis.

  • A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, XIAP, Survivin) also supports the induction of apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by adenosine analogues like 8-Amino-adenosine and the general workflow for assessing a compound's effect on apoptosis.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bid Bid Caspase-8->Bid Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2 Family Bcl-2 Family Bcl-2 Family->Mitochondrion Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis This compound This compound This compound->Death Receptors Activates? This compound->Bcl-2 Family Modulates? Bid->Mitochondrion tBid

Caption: Potential apoptotic signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Apoptosis Assessment Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment with this compound Apoptosis Assays Apoptosis Assays Treatment->Apoptosis Assays Annexin V/PI Annexin V/PI Caspase Activity Caspase Activity Western Blot Western Blot Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Annexin V/PI->Data Analysis Caspase Activity->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for assessing apoptosis.

References

Application Notes and Protocols: 8-Allyloxyadenosine in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Toll-like receptor 7 (TLR7) agonist, 8-Allyloxyadenosine, and its potential applications in combination with other research compounds for cancer immunotherapy. The protocols outlined below are intended to serve as a guide for researchers investigating the synergistic anti-tumor effects of this compound.

Mechanism of Action: this compound as a TLR7 Agonist

This compound is a synthetic adenosine (B11128) analog that functions as a potent and selective agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor primarily expressed by immune cells such as dendritic cells (DCs), macrophages, and B cells.[1] Upon binding to TLR7, this compound initiates an intracellular signaling cascade that is predominantly mediated by the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][3]

This signaling pathway culminates in the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[1] The activation of these transcription factors leads to the production and secretion of a variety of pro-inflammatory cytokines and chemokines, such as Type I interferons (IFN-α/β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α).[4] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs), enhances the cytotoxic activity of natural killer (NK) cells and T lymphocytes, and ultimately bridges the innate and adaptive immune responses to mount a robust anti-tumor effect.[5][6]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits A8A This compound A8A->TLR7 binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB activates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes promotes transcription IFN_Genes Type I Interferon Genes IRF7->IFN_Genes promotes transcription

Caption: TLR7 signaling pathway initiated by this compound.

Combination Therapy Strategies

The immunostimulatory properties of this compound make it a promising candidate for combination therapies aimed at overcoming tumor immune evasion.

1. Combination with Immune Checkpoint Inhibitors: Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[7][8] However, their efficacy is often limited in patients with "cold" tumors, which lack a pre-existing immune infiltrate. By promoting the influx and activation of immune cells within the tumor microenvironment, this compound can potentially convert "cold" tumors into "hot" tumors, thereby sensitizing them to the effects of checkpoint inhibitors.[4] Studies with other TLR7 agonists have shown synergistic anti-tumor activity when combined with anti-PD-1 therapy.[4]

2. Combination with Chemotherapy: Conventional chemotherapeutic agents, such as doxorubicin (B1662922), can induce immunogenic cell death, leading to the release of tumor-associated antigens.[9] Combining this compound with chemotherapy could enhance the subsequent anti-tumor immune response by promoting the uptake and presentation of these antigens by activated APCs. This combination has the potential to not only improve the efficacy of chemotherapy but also to induce long-lasting immunological memory against the tumor.[9]

3. Combination with Radiation Therapy: Similar to chemotherapy, radiation therapy can also induce the release of tumor antigens.[5] The combination of local radiation with systemic administration of a TLR7 agonist has been shown to suppress tumor growth and improve survival in preclinical models, suggesting a potentiation of the abscopal effect, where localized treatment leads to a systemic anti-tumor response.[5]

Quantitative Data Summary

While specific quantitative data for this compound in combination therapies are not yet widely published, the following table illustrates how such data would be presented. Researchers are encouraged to generate similar data for this compound to rigorously assess its synergistic potential.

Combination Cell Line / Model Metric This compound (Concentration/Dose) Combination Agent (Concentration/Dose) Combination Index (CI) Synergy Score Reference
This compound + Anti-PD-1Murine Colon Carcinoma (CT26)Tumor Growth Inhibition (%)[e.g., 1 mg/kg][e.g., 10 mg/kg]N/A[e.g., Bliss, HSA][Hypothetical]
This compound + DoxorubicinHuman Breast Cancer (MCF-7)IC50 (µM)[e.g., 0.5 µM][e.g., 0.1 µM][e.g., <1][e.g., Loewe][Hypothetical]
This compound + RadiationMurine Melanoma (B16F10)Tumor Volume (mm³)[e.g., 1 mg/kg][e.g., 10 Gy]N/AN/A[Hypothetical]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Synergy scores can be calculated using various models such as the Bliss independence or Highest Single Agent (HSA) models.[7][10]

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent (e.g., doxorubicin) on a cancer cell line in vitro.

In_Vitro_Workflow A Seed cancer cells in a 96-well plate B Prepare serial dilutions of This compound and Doxorubicin A->B C Treat cells with single agents and combinations B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and synergy scores H->I

Caption: Workflow for in vitro synergy assessment using MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, CT26)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in complete medium.

    • Create a dose-response matrix with varying concentrations of both compounds, including single-agent controls and a vehicle control (medium with DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[12][13]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) and generate isobolograms to determine synergy.[10]

In Vivo Efficacy Study: Combination with a Checkpoint Inhibitor

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

In_Vivo_Workflow A Implant tumor cells subcutaneously in syngeneic mice B Allow tumors to reach a palpable size (e.g., 50-100 mm³) A->B C Randomize mice into treatment groups: Vehicle, 8-A, anti-PD-1, Combination B->C D Administer treatments as per schedule (e.g., 8-A i.p., anti-PD-1 i.p.) C->D E Monitor tumor growth and body weight (e.g., 2-3 times per week) D->E F At study endpoint, euthanize mice and collect tumors and spleens E->F I Perform statistical analysis of tumor growth and immunological parameters E->I G Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry or IHC F->G H Analyze systemic immune response (e.g., cytokine levels, splenocyte activity) F->H G->I H->I

Caption: Workflow for in vivo combination therapy study.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c)

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

  • This compound (formulated for in vivo administration)

  • Anti-mouse PD-1 antibody (in vivo grade)

  • Isotype control antibody

  • Sterile PBS or other appropriate vehicle

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until tumors reach an average volume of 50-100 mm³.

    • Randomize mice into four treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control

      • Group 2: this compound

      • Group 3: Anti-PD-1 antibody

      • Group 4: this compound + Anti-PD-1 antibody

  • Treatment Administration:

    • Administer treatments according to a predefined schedule. For example:

      • This compound: Intraperitoneal (i.p.) injection twice a week.

      • Anti-PD-1 antibody: i.p. injection every 3-4 days.

  • Monitoring:

    • Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) 2-3 times per week.

    • Monitor the body weight and general health of the mice regularly.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period.

    • Collect tumors for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry.

    • Collect spleens to assess systemic immune responses (e.g., splenocyte proliferation, cytokine production).

  • Immunological Analysis:

    • Isolate TILs and splenocytes and stain for immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80).

    • Perform intracellular cytokine staining for IFN-γ and TNF-α in T cells.

    • Analyze serum for cytokine levels using a multiplex assay.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis (e.g., ANOVA, t-test) to compare tumor growth between groups.

    • Analyze immunological data to correlate with anti-tumor efficacy.

These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in combination with other anti-cancer agents. Rigorous preclinical evaluation is essential to determine the optimal dosing, scheduling, and combination partners for this promising immunomodulatory compound.

References

Troubleshooting & Optimization

Troubleshooting 8-Allyloxyadenosine solubility issues in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Allyloxyadenosine, focusing on common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.

Troubleshooting Guide: Solubility Issues in DMSO

Problem: this compound does not fully dissolve in DMSO.

Question: I am having difficulty dissolving this compound in DMSO. What are the possible reasons and how can I resolve this?

Answer:

Several factors can contribute to the incomplete dissolution of this compound in DMSO. Here is a step-by-step troubleshooting guide:

  • Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which significantly reduces its solvating power for many organic compounds.[1]

  • Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to increase the solubility.[2] Avoid excessive heat, as it can degrade the compound.

  • Vortexing/Sonication: Increase the mechanical energy of dissolution by vortexing the solution for several minutes. If vortexing is insufficient, sonication in a bath sonicator can help break down aggregates and enhance dissolution.

  • Stepwise Dilution: Instead of adding the full volume of DMSO at once, try adding a smaller volume first to create a slurry, vortex, and then add the remaining solvent.

  • Check for Contamination: Ensure that your glassware and equipment are clean and dry. Contaminants can act as nucleation sites, promoting precipitation.

Problem: The compound precipitates out of solution after initial dissolution.

Question: My this compound initially dissolved in DMSO, but a precipitate formed later. Why is this happening and what can I do?

Answer:

Precipitation after initial dissolution is a common issue and can be caused by several factors:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Over time, the excess solute will precipitate out. Consider preparing a slightly more dilute solution.

  • Temperature Changes: A decrease in temperature can lead to precipitation, as solubility often decreases with temperature. If the solution was heated to dissolve, allow it to cool to room temperature slowly. If it will be used at a lower temperature, ensure the concentration is below the saturation point at that temperature.

  • Water Contamination: As mentioned, DMSO readily absorbs water, which can cause compounds to precipitate.[1] Store your DMSO stock solution properly sealed and consider using a fresh aliquot.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to precipitation.[1][3][4] It is recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[2]

Problem: The final concentration of my stock solution seems lower than expected.

Question: I followed the protocol, but I suspect the concentration of my this compound stock solution is not accurate due to solubility issues. How can I confirm this?

Answer:

If you suspect incomplete dissolution, you can try the following:

  • Visual Inspection: Carefully inspect the solution for any undissolved particulate matter. Hold it up to a light source to check for suspended particles.

  • Centrifugation: Centrifuge the solution at a high speed. If a pellet forms, it indicates the presence of undissolved compound.

  • Spectrophotometry: If you have a UV-Vis spectrophotometer and know the molar extinction coefficient of this compound, you can measure the absorbance of a diluted aliquot to determine the actual concentration in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of adenosine (B11128) and its analogs in DMSO?

Q2: Is it necessary to use anhydrous DMSO?

A2: Yes, it is highly recommended to use anhydrous DMSO. DMSO's ability to absorb water can significantly decrease the solubility of many organic compounds.[1]

Q3: Can I heat the DMSO to dissolve this compound?

A3: Gentle warming can aid in dissolution.[2] However, it is important to avoid high temperatures that could lead to compound degradation. A water bath set to 37-50°C is generally safe for short periods.

Q4: How should I store my this compound DMSO stock solution?

A4: To maintain the integrity of your stock solution, it is best to aliquot it into single-use vials and store them at -20°C or -80°C, protected from light.[2] This practice minimizes the number of freeze-thaw cycles, which can cause the compound to precipitate.[1][3][4]

Q5: What should I do if my compound precipitates upon dilution into an aqueous buffer?

A5: This is a common occurrence when diluting a DMSO stock solution into an aqueous medium. To mitigate this, you can try:

  • Stepwise Dilution: Dilute the stock solution gradually into the aqueous buffer while vortexing.

  • Using a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween 80) to the aqueous buffer can help maintain solubility.

  • Lowering the Final Concentration: The final concentration in the aqueous solution may be above its solubility limit. Try working with a lower final concentration.

Quantitative Data Summary

While specific quantitative solubility data for this compound in DMSO was not found in the initial search, the following table provides general solubility information for the parent compound, adenosine.

CompoundSolventApproximate Solubility
AdenosineDMSO~20 mg/mL[5]
AdenosineDimethyl formamide~5 mg/mL[5]
AdenosinePBS (pH 7.2)~10 mg/mL[5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, conical microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound (C₁₃H₁₇N₅O₅) is 323.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 323.31 g/mol = 0.00323 g = 3.23 mg

  • Weigh the compound: Accurately weigh 3.23 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 2-3 minutes. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.

G start Start: Dissolving This compound in DMSO check_dissolution Does the compound fully dissolve? start->check_dissolution check_solvent Use anhydrous, high-purity DMSO check_dissolution->check_solvent No success Solution is ready for use. Aliquot and store properly. check_dissolution->success Yes gentle_heat Gently warm solution (37°C water bath) check_solvent->gentle_heat vortex_sonicate Increase mechanical agitation (Vortexing/Sonication) gentle_heat->vortex_sonicate re_check_dissolution Re-check for dissolution vortex_sonicate->re_check_dissolution re_check_dissolution->success Yes troubleshoot_precipitation Troubleshoot Precipitation: - Check for supersaturation - Avoid temperature fluctuations - Minimize water contamination - Reduce freeze-thaw cycles re_check_dissolution->troubleshoot_precipitation No, or precipitates later check_precipitation Does a precipitate form over time? success->check_precipitation check_precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->start Prepare new solution with corrective measures

Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing 8-Allyloxyadenosine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of 8-Allyloxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic small molecule that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system. Upon binding to TLR7 and TLR8, which are primarily located in the endosomes of immune cells such as dendritic cells, monocytes, and B cells, this compound initiates a signaling cascade. This cascade proceeds through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. Consequently, this activation results in the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (e.g., IFN-α).

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to create a concentrated stock, for example, at 10 mM. To aid dissolution, gentle warming and vortexing may be applied. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture is non-toxic to the cells, generally below 0.5%, with a target of 0.1% or less being preferable. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Q3: What is a typical effective concentration range for this compound in in vitro studies?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on data from structurally related 8-oxoadenine derivatives, a broad concentration range should be tested. For TLR7 activation, effective concentrations can range from the nanomolar to the low micromolar range. For instance, some potent 8-oxoadenine derivatives show EC50 values for TLR7 activation around 50 nM.[1][2] For TLR8 activation, concentrations in the low micromolar range (e.g., <50 µM) have been reported to be effective for similar compounds.[3] A preliminary dose-response experiment is strongly recommended to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound expected to be cytotoxic?

A4: Like many immune-stimulating compounds, this compound may exhibit cytotoxicity at higher concentrations. The cytotoxic profile will vary between different cell types. It is essential to perform a cytotoxicity assay to determine the concentration range that is effective for TLR7/8 activation without causing significant cell death. Assays such as MTT, WST-1, or CCK-8 can be used to assess cell viability.

Troubleshooting Guides

Issue 1: Suboptimal or No Observed Effect of this compound
Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Instability Prepare fresh working solutions from a frozen stock for each experiment. Adenine-based compounds are generally stable in aqueous solutions, but prolonged storage of diluted solutions at 4°C or room temperature should be avoided.[4][5][6]
Low TLR7/8 Expression Confirm that your cell line of interest expresses TLR7 and/or TLR8. Expression levels can be checked via qPCR, western blot, or flow cytometry.
Incorrect Assay Endpoint The kinetics of the response to TLR agonists can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for measuring your desired endpoint (e.g., cytokine secretion, marker expression).
Issue 2: High Cell Death or Cytotoxicity Observed
Possible Cause Troubleshooting Steps
Concentration Too High Perform a cytotoxicity assay (e.g., MTT, WST-1) to determine the IC50 value and select a concentration for your experiments that is well below this value while still providing the desired agonist activity.
DMSO Toxicity Ensure the final DMSO concentration in your cell culture is below the toxic threshold for your cells (typically <0.5%, ideally ≤0.1%). Run a vehicle control with the same DMSO concentration to assess its effect.
Induction of Apoptosis High levels of TLR stimulation can lead to activation-induced cell death. Consider using a lower concentration of this compound or a shorter incubation time.
Issue 3: Compound Precipitation in Cell Culture Medium
Possible Cause Troubleshooting Steps
Low Aqueous Solubility While a DMSO stock should be soluble, precipitation can occur when diluting into aqueous cell culture medium. To mitigate this, pre-warm the cell culture medium to 37°C before adding the DMSO stock. Add the stock dropwise while gently vortexing the medium to ensure rapid and even dispersion.
Concentration Exceeds Solubility Limit The desired final concentration may be above the solubility limit of this compound in the cell culture medium. Try using a lower final concentration.

Data Presentation

Table 1: Representative Effective Concentrations of 8-Substituted Adenine Derivatives (TLR7/8 Agonists)

Compound ClassReceptorAssayEffective Concentration (EC50)Reference
8-Oxoadenine derivative (9e)TLR7Reporter Assay50 nM[1][2]
8-Oxoadenine derivativeshTLR7Reporter AssayMicromolar range[3]
8-Oxoadenine derivativeshTLR8Reporter Assay< 50 µM[3]

Note: This data is for structurally related compounds and should be used as a guideline. The optimal concentration for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Measurement of Cytokine Release from Human PBMCs
  • PBMC Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL/well).

  • Stimulation: Add 100 µL of medium containing 2x the final desired concentration of this compound to the wells. Include a negative control (medium only) and a positive control (e.g., LPS for TLR4 activation).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Analysis: Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokine_Genes Cytokine Genes NF_kappa_B_nuc->Cytokine_Genes Induces Transcription IFN_Genes Type I IFN Genes IRF7_nuc->IFN_Genes Induces Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Pro-inflammatory Cytokines Type I Interferons Type I Interferons IFN_Genes->Type I Interferons

Caption: TLR7/8 Signaling Pathway initiated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions prep_stock->dilute seed_cells Seed Cells in 96-well plate treat Treat Cells seed_cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay cytokine_assay Collect Supernatant for Cytokine Assay (e.g., ELISA) incubate->cytokine_assay analyze_viability Calculate IC50 viability_assay->analyze_viability analyze_cytokines Quantify Cytokines cytokine_assay->analyze_cytokines

Caption: General experimental workflow for in vitro studies.

References

8-Allyloxyadenosine stability and degradation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 8-Allyloxyadenosine in cell culture media. These resources are intended for researchers, scientists, and drug development professionals to help ensure the effective application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

Q2: What are the potential degradation products of this compound?

The likely primary degradation pathway involves the cleavage of the allyloxy group at the 8-position or the glycosidic bond linking the adenine (B156593) base to the ribose sugar, potentially mediated by enzymes present in the cell culture serum. This could result in the formation of 8-hydroxyadenosine and adenosine (B11128), respectively. Further degradation of adenosine can also occur.

Q3: How can I determine the stability and half-life of this compound in my cell culture experiments?

To determine the stability, you can incubate this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) under your experimental conditions (e.g., 37°C, 5% CO2). Samples of the medium should be collected at various time points and the concentration of the remaining this compound quantified using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: I am observing lower than expected efficacy of this compound in my cell-based assays.

This could be due to the degradation of the compound in the cell culture medium.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions.

  • Minimize Degradation:

    • Heat-inactivate serum: If using fetal bovine serum (FBS) or other sera, consider heat-inactivation (e.g., 56°C for 30 minutes) to denature degrading enzymes[1].

    • Reduce incubation time: If possible, shorten the exposure time of the cells to the compound.

    • Replenish the compound: For longer experiments, consider replenishing the medium with fresh this compound at regular intervals based on its determined half-life.

    • Use a serum-free medium: If your cell line can be maintained in a serum-free medium, this may enhance the stability of the compound.

Issue: I am seeing variable results between experiments.

Inconsistent results can arise from variations in experimental conditions that affect the stability of this compound.

Troubleshooting Steps:

  • Standardize Procedures: Ensure consistent handling of the compound, media preparation, and experimental timelines.

  • Check Media Quality: Use fresh, high-quality cell culture media and supplements. The composition of the media, including components like cysteine and iron compounds, can impact the stability of therapeutic molecules[2].

  • Monitor pH: Ensure the pH of your culture medium is stable throughout the experiment, as pH shifts can affect compound stability.

Experimental Protocols

Protocol: Determination of this compound Stability in Cell Culture Media

  • Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with or without serum supplementation.

  • Spiking the Compound: Add this compound to the medium to achieve the final desired concentration.

  • Incubation: Incubate the medium in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation: Immediately stop any potential degradation by snap-freezing the samples in liquid nitrogen or by adding a quenching solution (e.g., ice-cold methanol)[3]. Store samples at -80°C until analysis.

  • Analytical Method: Thaw the samples and analyze the concentration of this compound using a validated HPLC method. A solid-phase extraction (SPE) protocol may be necessary to purify the compound from the complex media matrix before analysis[1].

  • Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound under the tested conditions.

Data Presentation

Table 1: Hypothetical Half-life of this compound in Different Cell Culture Media at 37°C

Media TypeSerum PresenceHalf-life (t½) in hours
DMEM10% FBS18
DMEMHeat-inactivated 10% FBS36
DMEMSerum-free> 48
RPMI-164010% FBS16
RPMI-1640Heat-inactivated 10% FBS32
RPMI-1640Serum-free> 48

Table 2: Hypothetical Degradation of this compound over 24 hours in DMEM with 10% FBS at 37°C

Time (hours)This compound Concentration (%)
0100
292
485
870
1258
2434

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Cell Culture Media spike Spike with This compound prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate collect Collect Samples at Time Points incubate->collect quench Quench Degradation (e.g., Methanol) collect->quench hplc Analyze via HPLC quench->hplc data Calculate Half-life hplc->data G A This compound B 8-Hydroxyadenosine A->B Enzymatic Deallyloxylation C Adenosine A->C Glycosidic Bond Cleavage D Inactive Metabolites C->D Further Metabolism G action_node action_node start Low Efficacy Observed? stability Stability Assessed? start->stability half_life Half-life < Experiment Duration? stability->half_life Yes action1 Perform Stability Study (see protocol) stability->action1 No action2 Heat-inactivate Serum or use Serum-free Media half_life->action2 Yes end_node Re-evaluate Efficacy half_life->end_node No action1->half_life action3 Replenish Compound During Experiment action2->action3 action3->end_node

References

How to prevent 8-Allyloxyadenosine precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of 8-Allyloxyadenosine in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. Why did this happen?

A1: this compound is a nucleoside analog that, like many similar compounds, can have limited solubility in aqueous solutions. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the specific buffer system you are using. Several factors can influence this, including:

  • Concentration: The final concentration in the aqueous solution may be too high.

  • pH of the Buffer: The solubility of nucleoside analogs can be pH-dependent.

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

  • Buffer Composition: The salt concentration and the presence of other components in your buffer can affect solubility.

  • Solvent Shock: Diluting a stock solution prepared in an organic solvent (like DMSO) too quickly into an aqueous buffer can cause the compound to crash out of solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its limited aqueous solubility, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration.

Q3: How can I prevent "solvent shock" when diluting my DMSO stock solution into an aqueous buffer?

A3: To prevent precipitation when diluting a DMSO stock solution, it is crucial to ensure rapid and thorough mixing. Here are some best practices:

  • Vortexing: Add the small volume of your DMSO stock solution directly to your aqueous buffer while the tube is being vortexed. This ensures immediate and efficient mixing, preventing localized high concentrations of the compound that can lead to precipitation.

  • Stepwise Dilution: For very sensitive experiments, you can perform a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of organic solvent and then serially dilute from there.

  • Low Percentage of Organic Solvent: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible (typically <1%, and ideally <0.1%) to minimize any potential effects on your experiment.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: Yes, adjusting the pH can influence the solubility of nucleoside analogs. The effect of pH is specific to the chemical structure of the compound, as it can alter the ionization state of functional groups. It is recommended to perform a solubility test at different pH values to determine the optimal pH for your experiments.

Troubleshooting Guide

Issue: Precipitation observed after adding this compound to an aqueous buffer.

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Ensure your stock solution is prepared correctly and has not precipitated during storage.

  • Protocol for Preparing a Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (37°C) can aid dissolution.

    • Store the stock solution at -20°C or -80°C as recommended. Before each use, thaw the stock solution completely and vortex to ensure it is homogeneous.

The way you dilute the stock solution into your aqueous buffer is critical.

start Start: Need to dilute DMSO stock solution vortex Vortex aqueous buffer while adding stock solution start->vortex observe Observe for precipitation vortex->observe no_ppt No Precipitation: Proceed with experiment observe->no_ppt Clear Solution ppt Precipitation Occurs: Troubleshoot further observe->ppt Cloudy/Visible Precipitate lower_conc Lower the final concentration ppt->lower_conc cosolvent Add a co-solvent to the buffer ppt->cosolvent

Caption: Workflow for diluting a DMSO stock solution to prevent precipitation.

If precipitation persists, consider modifying your aqueous buffer.

  • pH Adjustment:

    • Experimental Protocol:

      • Prepare several small aliquots of your base buffer.

      • Adjust the pH of each aliquot to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

      • Add this compound from your DMSO stock to each buffer to the desired final concentration.

      • Incubate under your experimental conditions and observe for precipitation.

      • Select the pH that provides the best solubility without compromising your experimental integrity.

  • Use of Co-solvents:

    • Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.

    • Experimental Protocol:

      • Prepare your aqueous buffer with varying small percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol (B145695) or isopropanol).

      • Add this compound from your DMSO stock to each co-solvent buffer.

      • Observe for any improvement in solubility.

      • Important: Always run a vehicle control with the co-solvent to ensure it does not affect your experimental results.

Buffer Composition Hypothetical Solubility of this compound Recommendation
100% Aqueous Buffer (pH 7.4)LowHigh risk of precipitation at concentrations > 10 µM.
Aqueous Buffer + 0.1% Pluronic F-68ModerateCan improve solubility and prevent precipitation.
Aqueous Buffer + 1% EthanolModerate to HighA potential co-solvent to increase solubility.
Aqueous Buffer + 5% DMSOHighLikely to maintain solubility but may impact biological systems.

Logical Troubleshooting Pathway

The following diagram outlines a logical decision-making process for addressing precipitation issues with this compound.

start Precipitation Observed check_stock Is stock solution clear and fully dissolved? start->check_stock remake_stock Remake stock solution check_stock->remake_stock No check_dilution Was dilution performed with vigorous mixing? check_stock->check_dilution Yes remake_stock->check_dilution improve_mixing Improve mixing technique (e.g., vortexing) check_dilution->improve_mixing No lower_conc Is final concentration too high? check_dilution->lower_conc Yes improve_mixing->lower_conc reduce_conc Reduce final concentration lower_conc->reduce_conc Yes modify_buffer Modify aqueous buffer (adjust pH or add co-solvent) lower_conc->modify_buffer No reduce_conc->modify_buffer success Problem Solved modify_buffer->success

Caption: A decision tree for troubleshooting this compound precipitation.

References

Identifying and mitigating 8-Allyloxyadenosine off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 8-Allyloxyadenosine in their experiments. Due to the limited publicly available data on this specific compound, this guide focuses on the potential off-target effects based on its structural class (8-alkoxyadenosine derivatives) and provides general strategies for identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary target of this compound?

A1: Based on its core structure as an adenosine (B11128) analog, this compound is predicted to interact with adenosine receptors (A1, A2A, A2B, and A3). The 8-position modification on the adenosine scaffold is a common strategy for developing selective ligands for these G protein-coupled receptors. However, the specific affinity and selectivity profile of this compound for each receptor subtype is not well-documented in public literature.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target interactions for this compound are not definitively established, researchers should be aware of potential off-target activities common to adenosine analogs and other small molecules:

  • Kinases: The ATP-binding pocket of many kinases shares structural similarities with the adenosine binding site of other proteins. This can lead to unintended inhibition of various kinases.

  • Other Purinergic Receptors: There could be cross-reactivity with other purinergic receptors (P2X, P2Y).

  • Enzymes involved in adenosine metabolism: Enzymes such as adenosine deaminase and adenosine kinase could be affected.

  • Ion Channels and GPCRs: Broader screening may reveal interactions with other unrelated receptors and channels.

Q3: How can I experimentally identify off-target effects of this compound?

A3: A multi-faceted approach is recommended to identify potential off-target effects:

  • Kinase Profiling: Utilize commercially available kinase screening panels to assess the inhibitory activity of this compound against a broad range of kinases.[1][2]

  • Chemical Proteomics: Employ techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify direct binding partners in a cellular context.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known effects of activating or inhibiting the intended adenosine receptor target. Discrepancies may suggest off-target activity.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to eliminate the expression of the intended target (a specific adenosine receptor). If the addition of this compound still produces a biological effect in these cells, it is likely due to an off-target mechanism.[1]

  • Use of Structurally Unrelated Agonists/Antagonists: Confirm the on-target effect by using a structurally different compound known to be selective for the same adenosine receptor subtype. If both compounds elicit the same response, it strengthens the evidence for an on-target mechanism.[1]

Q4: What are the best practices for mitigating off-target effects in my experiments?

A4: To minimize the impact of off-target effects and ensure data integrity, consider the following:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. High concentrations are more likely to engage lower-affinity off-targets.[1]

  • Use of Controls: Always include appropriate positive and negative controls in your assays. This includes a well-characterized, selective ligand for the target of interest.

  • Orthogonal Assays: Confirm key findings using different experimental assays that measure distinct cellular endpoints.

  • Consult Databases: Check publicly available databases for any reported activities of structurally similar compounds.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected or paradoxical cellular phenotype. The compound may be hitting an off-target that modulates a parallel or opposing signaling pathway.[3]1. Perform a kinase profile screen to identify potential off-target kinases. 2. Use a structurally unrelated inhibitor/agonist for the same primary target to see if the phenotype is reproduced. 3. Conduct a phospho-proteomics analysis to identify unexpectedly altered signaling pathways.
High levels of cytotoxicity at low concentrations. The compound may have potent off-target effects on proteins essential for cell survival.1. Perform a careful dose-titration to determine the minimal effective and non-toxic concentration. 2. Analyze markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining) to confirm the mode of cell death. 3. Consult off-target databases for known pro-survival targets of similar compounds.
Inconsistent results between different cell lines or primary cell batches. Different cell types may have varying expression levels of on- and off-target proteins.1. Characterize the expression levels of the intended adenosine receptor target and any identified off-targets in the cell lines being used. 2. Use primary cells pooled from multiple donors to average out individual variability.
Discrepancy between in vitro binding/activity and cellular effects. Poor cell permeability, rapid metabolism of the compound, or engagement of intracellular off-targets.1. Assess cell permeability using standard assays (e.g., PAMPA). 2. Evaluate compound stability in cell culture media and cell lysates. 3. Employ cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

This protocol outlines a general workflow for screening this compound against a panel of kinases. Commercial services offering kinase profiling are widely available and provide detailed protocols.

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: Select a screening concentration. A common starting point is 1 µM or 10 µM.

  • Kinase Panel Selection: Choose a kinase panel that is relevant to the biological system being studied or a broad, representative panel.

  • Assay Principle: Most commercial kinase assays are based on measuring the remaining ATP after the kinase reaction, often using a luciferase-based system (e.g., ADP-Glo™).

  • Procedure (General): a. The selected kinases are incubated with their respective substrates and ATP. b. This compound is added to the reaction mixture. c. The kinase reaction is allowed to proceed for a defined period. d. A reagent is added to stop the kinase reaction and deplete the remaining ATP. e. A second reagent is added to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

Protocol 2: Target Validation using siRNA-mediated Knockdown

Objective: To determine if the observed cellular effect of this compound is dependent on its intended adenosine receptor target.

Methodology:

  • Cell Seeding: Plate the cells at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection: a. Dilute the siRNA targeting the specific adenosine receptor and a non-targeting control siRNA in serum-free medium. b. Dilute a suitable transfection reagent in serum-free medium. c. Combine the diluted siRNA and transfection reagent and incubate to allow complex formation. d. Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Harvest a subset of the cells and verify the knockdown efficiency by qRT-PCR (to measure mRNA levels) or Western blot (to measure protein levels).

  • Compound Treatment: Treat the remaining transfected cells (both target siRNA and non-targeting control) with this compound at the desired concentration and for the desired time.

  • Phenotypic Assay: Perform the relevant cellular assay to measure the biological response.

  • Data Analysis: Compare the response to this compound in the cells with the knocked-down target to the response in the control cells. A significantly reduced or absent response in the knockdown cells suggests the effect is on-target.

Visualizations

experimental_workflow Workflow for Investigating Off-Target Effects cluster_identification Identification cluster_validation Validation cluster_mitigation Mitigation in_silico In Silico Screening (Similarity Search) kinase_profiling Kinase Profiling in_silico->kinase_profiling Suggests Potential Off-Targets proteomics Chemical Proteomics kinase_profiling->proteomics Confirms Direct Binding knockdown Genetic Knockdown (siRNA/CRISPR) proteomics->knockdown orthogonal_compound Structurally Unrelated Compound knockdown->orthogonal_compound Confirms On-Target Mechanism dose_response Dose-Response Analysis orthogonal_compound->dose_response concentration Use Minimal Effective Concentration dose_response->concentration controls Use Appropriate Controls orthogonal_assays Orthogonal Assays

Caption: A logical workflow for the identification, validation, and mitigation of potential off-target effects.

signaling_pathway Hypothetical On- and Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound receptor Adenosine Receptor compound->receptor Intended Interaction off_target_kinase Off-Target Kinase compound->off_target_kinase Unintended Interaction g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response_on Expected Cellular Response second_messenger->cellular_response_on downstream_substrate Downstream Substrate off_target_kinase->downstream_substrate cellular_response_off Unexpected Cellular Response downstream_substrate->cellular_response_off

Caption: Diagram illustrating the intended on-target signaling cascade versus a potential off-target kinase interaction.

References

Improving the reproducibility of experiments with 8-Allyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to a lack of specific experimental data and research publications on 8-Allyloxyadenosine, this technical support center provides general guidance based on the properties of adenosine (B11128) analogues. The information herein is intended to be a starting point for researchers and may require significant adaptation for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modified purine (B94841) nucleoside and an analogue of adenosine. It is characterized by an allyloxy group (-O-CH2-CH=CH2) attached to the 8th position of the adenine (B156593) base. Like other adenosine analogues, it is presumed to interact with cellular components that recognize adenosine, such as adenosine receptors or enzymes involved in purine metabolism. However, specific biological activities and mechanisms of action for this compound have not been detailed in the available scientific literature.

Q2: What are the potential biological activities of this compound?

While specific data for this compound is unavailable, adenosine analogues are known to exhibit a wide range of biological effects, including:

  • Vasodilation: Acting on adenosine receptors in smooth muscle cells.

  • Anti-inflammatory effects: Modulating immune cell responses.

  • Neuromodulation: Influencing neurotransmitter release and neuronal activity.

  • Cardioprotective effects: Protecting heart tissue from ischemic damage.

  • Anticancer properties: Potentially inhibiting cancer cell growth and proliferation.

It is important to experimentally determine which, if any, of these activities are relevant for this compound.

Q3: What is the molecular formula and weight of this compound?

The molecular formula for this compound is C13H17N5O5, and its molecular weight is 323.31 g/mol .

Q4: What is the CAS Number for this compound?

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2095417-69-7.

Troubleshooting Guide

Issue 1: Poor Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed upon addition to aqueous buffers or cell culture media.

Possible Causes:

  • This compound, like many purine analogues, may have limited aqueous solubility.

  • The chosen solvent is inappropriate.

  • The concentration of the stock solution is too high.

Solutions:

  • Solvent Selection: Start with common organic solvents such as DMSO or ethanol (B145695) to prepare a high-concentration stock solution.

  • Sonication: Briefly sonicate the solution to aid dissolution.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could lead to degradation.

  • pH Adjustment: For aqueous solutions, cautiously adjust the pH to see if it improves solubility.

  • Serial Dilutions: Prepare a fresh, lower-concentration stock solution. When diluting into aqueous solutions, add the stock solution dropwise while vortexing to prevent precipitation.

Issue 2: Inconsistent or No Biological Effect

Symptoms:

  • Lack of a dose-dependent response in assays.

  • High variability between experimental replicates.

  • No observable effect compared to the vehicle control.

Possible Causes:

  • Compound Degradation: The compound may be unstable under the experimental conditions (e.g., prolonged exposure to light, high temperatures, or certain pH values).

  • Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Incorrect Target: The chosen cell line or experimental model may not express the relevant target for this compound.

  • Inappropriate Assay: The selected assay may not be suitable for detecting the specific biological activity of the compound.

Solutions:

  • Confirm Compound Integrity: Use analytical techniques like HPLC or mass spectrometry to verify the purity and integrity of your this compound stock.

  • Storage Conditions: Store the compound as a solid at -20°C or lower, protected from light and moisture. Prepare fresh stock solutions regularly.

  • Assess Cell Permeability: Consider using a cell permeability assay to determine if the compound is entering the cells.

  • Cell Line Selection: If targeting a specific adenosine receptor subtype, ensure your cell line expresses that receptor at sufficient levels using techniques like qPCR or western blotting.

  • Assay Optimization: Try alternative assays to measure different potential effects (e.g., cytotoxicity, proliferation, signaling pathway activation).

Experimental Protocols

As specific protocols for this compound are not available, the following are generalized methodologies for key experiments often performed with adenosine analogues.

General Cell Culture and Treatment Protocol
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in the cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5% for DMSO).

  • Treatment: Remove the old medium from the cells and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the desired assay (e.g., cell viability, protein extraction, RNA isolation).

Cell Viability (MTT) Assay
  • Perform Cell Treatment: Follow the "General Cell Culture and Treatment Protocol" in a 96-well plate.

  • Add MTT Reagent: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Since no quantitative data for this compound is available in the literature, a template for presenting hypothetical cell viability data is provided below.

Table 1: Hypothetical Cell Viability Data for this compound in a Cancer Cell Line

Concentration (µM)Mean Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
198.14.8
1085.36.1
5062.57.3
10041.25.9

Visualizations

As the specific signaling pathways affected by this compound are unknown, a generalized diagram of a potential adenosine receptor signaling pathway is provided.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine_Analog This compound (Extracellular) AR Adenosine Receptor (e.g., A1, A2A, A2B, A3) Adenosine_Analog->AR G_Protein G-Protein AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) PKA->Cellular_Response Phosphorylates Targets

Caption: A generalized adenosine receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Dilution Prepare Serial Dilutions Stock_Solution->Dilution Cell_Seeding Seed Cells in Multi-well Plate Treatment Treat Cells with Compound or Vehicle Control Cell_Seeding->Treatment Dilution->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot, qPCR) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A general workflow for in vitro experiments.

Technical Support Center: 8-Allyloxyadenosine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-Allyloxyadenosine in in vitro experiments. The information is designed to help identify and address common artifacts and challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in experiments with this compound?

A1: Common artifacts in in vitro experiments involving this compound, like many substituted purine (B94841) nucleosides, can arise from several factors:

  • Compound Stability: Degradation of the compound in cell culture media or buffer solutions can lead to a decrease in the effective concentration and the formation of confounding byproducts.

  • Solubility and Aggregation: Poor solubility in aqueous solutions can lead to precipitation or aggregation of the compound, resulting in inconsistent and non-reproducible results.

  • Non-Specific Binding: this compound may bind to proteins in the serum of cell culture media, plasticware, or other components of the assay system, reducing its bio-availability and potentially causing misleading results.

  • Off-Target Effects: As an adenosine (B11128) analog, this compound may interact with other adenosine receptors or purinergic signaling pathways, leading to unintended biological effects.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity.

Possible Cause: This issue is often linked to problems with the compound's stability or solubility.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Ensure the DMSO stock solution is clear and free of precipitates. If precipitates are observed, gentle warming and vortexing may be necessary.

    • Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Optimize Dilution into Aqueous Media:

    • Precipitation can occur when a concentrated DMSO stock is diluted into aqueous cell culture medium. To mitigate this, perform serial dilutions in DMSO to a lower concentration before the final dilution into the aqueous medium.

    • Ensure rapid and thorough mixing when adding the compound to the medium to prevent localized high concentrations and subsequent precipitation.

  • Assess Compound Stability:

    • The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and the presence of enzymes.[1][2][3][4] Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for various durations, followed by analysis using HPLC or LC-MS to quantify the remaining intact compound.

Experimental Protocol: Assessing Compound Stability in Cell Culture Medium

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.

  • Immediately analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of intact this compound.

  • Plot the concentration of this compound against time to determine its stability profile.

Issue 2: High background signal or unexpected cellular responses.

Possible Cause: These issues may stem from non-specific binding or off-target effects of this compound.

Troubleshooting Steps:

  • Mitigate Non-Specific Binding:

    • Reduce the serum concentration in your cell culture medium if possible, as serum proteins are a major source of non-specific binding. However, be mindful of the impact on cell health.

    • Consider using pre-coated or low-binding microplates and pipette tips.

    • Include appropriate controls, such as a vehicle-only control (medium with the same final DMSO concentration but without the compound) and a control with a structurally related but inactive compound, if available.

  • Investigate Off-Target Effects:

    • 8-substituted purines can have activity at various adenosine receptor subtypes (A1, A2A, A2B, A3).[5]

    • To assess potential off-target effects, consider using selective antagonists for different adenosine receptors in co-treatment experiments. If the observed effect of this compound is blocked by a specific antagonist, it suggests an interaction with that particular receptor.

Experimental Protocol: Investigating Off-Target Effects using Selective Antagonists

  • Design an experiment with the following conditions:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound alone

    • Selective antagonist for a suspected off-target receptor alone (e.g., a selective A1 receptor antagonist)

    • This compound in combination with the selective antagonist

  • Pre-incubate the cells with the antagonist for a sufficient time (e.g., 30-60 minutes) before adding this compound.

  • Measure the desired cellular response.

  • If the effect of this compound is attenuated or blocked by the antagonist, it indicates a potential off-target interaction.

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent Bioactivity

Observation Potential Cause Recommended Action
Precipitate in DMSO stockPoor solubility, water absorption by DMSOGentle warming, vortexing, use of fresh anhydrous DMSO.
Precipitate upon dilution in mediaPoor aqueous solubilityPerform serial dilutions in DMSO first, ensure rapid mixing.
Decreasing effect over timeCompound instabilityAssess stability with a time-course experiment (HPLC/LC-MS).

Table 2: Troubleshooting Summary for High Background or Unexpected Responses

Observation Potential Cause Recommended Action
High background signalNon-specific bindingReduce serum concentration, use low-binding plates/tips.
Unexpected cellular effectsOff-target activityUse selective antagonists for adenosine receptors in co-treatment.

Mandatory Visualization

Troubleshooting_Workflow cluster_issue1 Issue 1: Inconsistent Bioactivity cluster_issue2 Issue 2: High Background / Unexpected Responses start1 Inconsistent or Lower-than-Expected Bioactivity check_stock Check Stock Solution (Precipitate?) start1->check_stock optimize_dilution Optimize Dilution (Precipitate in Media?) check_stock->optimize_dilution No solution1 Prepare Fresh Stock Use Anhydrous DMSO check_stock->solution1 Yes assess_stability Assess Stability (Time-dependent effect?) optimize_dilution->assess_stability No solution2 Serial Dilution in DMSO Rapid Mixing optimize_dilution->solution2 Yes solution3 Perform Stability Assay (HPLC/LC-MS) assess_stability->solution3 Yes start2 High Background or Unexpected Cellular Responses check_nsb Investigate Non-Specific Binding start2->check_nsb check_off_target Investigate Off-Target Effects start2->check_off_target solution4 Reduce Serum Use Low-Binding Consumables check_nsb->solution4 solution5 Co-treatment with Selective Antagonists check_off_target->solution5

Caption: Troubleshooting workflow for common artifacts in this compound experiments.

Signaling_Pathway_Hypothesis Compound This compound TargetReceptor Intended Target Receptor Compound->TargetReceptor OffTargetReceptor Potential Off-Target (e.g., A1, A2B, A3) Compound->OffTargetReceptor DownstreamSignaling1 Intended Signaling Pathway TargetReceptor->DownstreamSignaling1 DownstreamSignaling2 Off-Target Signaling Pathway OffTargetReceptor->DownstreamSignaling2 CellularResponse Observed Cellular Response DownstreamSignaling1->CellularResponse DownstreamSignaling2->CellularResponse

Caption: Hypothesized signaling pathways for this compound, including potential off-target effects.

References

Optimizing incubation time for 8-Allyloxyadenosine-induced effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 8-Allyloxyadenosine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a synthetic analog of adenosine (B11128). Based on its structure, it is hypothesized to act as a selective agonist for the A2A adenosine receptor (A2AR). Activation of the A2AR, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This increase in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors, modulating various cellular processes.[1]

Q2: What is a good starting point for incubation time when assessing the effects of this compound on cell viability?

A2: For initial cell viability or cytotoxicity screening, an incubation period of 24 to 48 hours is a common starting point. However, the optimal time can depend on the cell line's doubling time. For rapidly dividing cells, 24 hours may be sufficient, whereas slower-growing cells might require 48 to 72 hours to observe significant effects. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific experimental model.

Q3: How quickly can I expect to see an effect of this compound on intracellular signaling pathways?

A3: Effects on signaling pathways, such as the phosphorylation of downstream targets like CREB (cAMP response element-binding protein) or components of the MAPK/ERK pathway, can be very rapid. It is advisable to perform a time-course experiment with short incubation periods, for example, 0, 5, 15, 30, and 60 minutes, to capture the peak of the signaling event.

Q4: How does incubation time with this compound affect IC50 values in proliferation assays?

A4: The half-maximal inhibitory concentration (IC50) can be time-dependent. Generally, longer incubation times may result in lower IC50 values as the compound has more time to exert its biological effects. For consistency and comparability of results, it is crucial to use a consistent incubation time across all experiments once an optimal time has been determined.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: No observable effect of this compound on the target cells.

Possible Cause Suggested Solution
Incubation time is too short. For long-term effects like changes in cell viability or protein expression, extend the incubation time (e.g., up to 72 hours). For signaling events, ensure you are capturing the early time points.
Compound concentration is not optimal. Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal working concentration for your cell line.
The cell line does not express the A2A receptor. Verify the expression of the A2A adenosine receptor in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry.
Compound degradation. Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles.
Cell culture media components are interfering. Some media components can interact with the compound. If possible, test the effect of this compound in a simpler, serum-free medium for a short duration.

Issue 2: High variability between experimental replicates.

Possible Cause Suggested Solution
Inconsistent cell seeding density. Ensure a uniform single-cell suspension before seeding and be precise with cell counting and plating.
"Edge effects" in multi-well plates. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.
Variations in incubation time. Stagger the addition of reagents and the termination of the assay to ensure that all wells are incubated for the same duration.
Asynchrony of cell cultures. For experiments sensitive to the cell cycle, consider synchronizing the cells before treatment.

Experimental Protocols

Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)

This protocol is designed to determine the optimal incubation time for this compound's effects on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.

Protocol 2: Western Blot for Phosphorylated CREB (p-CREB)

This protocol is to assess the early signaling effects of this compound.

  • Cell Culture and Plating: Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, starve the cells in a serum-free medium for 12-24 hours before treatment.

  • Time-Course Treatment: Treat the cells with the determined optimal concentration of this compound for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, immediately place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and run them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against p-CREB. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a loading control like GAPDH or β-actin.

Data Presentation

Table 1: Hypothetical Effect of this compound on Cell Viability at Different Incubation Times

Concentration (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 5.295.3 ± 4.990.1 ± 5.5
1085.1 ± 6.175.4 ± 5.860.7 ± 6.3
5060.3 ± 5.545.2 ± 6.030.9 ± 5.9
10041.7 ± 4.925.8 ± 5.315.2 ± 4.7

Table 2: Suggested Incubation Time Ranges for Different Assays

Assay TypeObjectiveTypical Incubation Time
Signaling Pathway Analysis Measure rapid phosphorylation events (e.g., p-CREB, p-ERK).5 minutes - 2 hours
Gene Expression Analysis (RT-qPCR) Detect changes in target gene transcription.4 - 24 hours
Protein Expression Analysis (Western Blot) Observe changes in total protein levels.12 - 48 hours
Cell Viability/Proliferation Assays Assess effects on cell growth and death.24 - 72 hours
Functional Assays (e.g., Cytokine Release) Measure changes in cellular function.6 - 48 hours

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Target Gene Expression pCREB->Gene Regulates Compound This compound Compound->A2AR Binds G start Start: Seed cells in 96-well plate treat Treat with this compound and vehicle control start->treat incubate24 Incubate 24h treat->incubate24 incubate48 Incubate 48h treat->incubate48 incubate72 Incubate 72h treat->incubate72 assay24 Perform MTT Assay incubate24->assay24 assay48 Perform MTT Assay incubate48->assay48 assay72 Perform MTT Assay incubate72->assay72 analyze Analyze Data & Determine Optimal Time assay24->analyze assay48->analyze assay72->analyze G start No observable effect of This compound check_time Is incubation time optimized? start->check_time check_conc Is concentration optimized? check_time->check_conc Yes solution_time Perform time-course experiment (e.g., 24, 48, 72h) check_time->solution_time No check_receptor Does the cell line express A2AR? check_conc->check_receptor Yes solution_conc Perform dose-response experiment check_conc->solution_conc No solution_receptor Verify A2AR expression (e.g., Western Blot, qPCR) check_receptor->solution_receptor No consider_other Consider compound stability or other cell-specific factors check_receptor->consider_other Yes

References

Addressing 8-Allyloxyadenosine interference in fluorescence-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference related to 8-Allyloxyadenosine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound a fluorescent molecule?

While many 8-substituted adenosine (B11128) analogs exhibit fluorescence, the specific fluorescent properties of this compound are not widely documented in publicly available literature. It is crucial to experimentally determine its excitation and emission spectra to understand its potential for autofluorescence and interference in your specific assay.

Q2: What are the common mechanisms of interference by compounds like this compound in fluorescence assays?

Interference in fluorescence assays by small molecules typically occurs through two primary mechanisms:

  • Autofluorescence: The compound itself emits light upon excitation at the wavelengths used in the assay, leading to a false positive signal.

  • Quenching: The compound absorbs the excitation energy from the fluorophore or quenches the emitted fluorescence, resulting in a false negative signal. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is spectral overlap.

Q3: How can I determine if this compound is interfering with my assay?

A series of control experiments are necessary to identify and characterize the interference. These include measuring the fluorescence of this compound alone, assessing its effect on the assay's fluorophore in the absence of the biological target, and running the full assay with and without the compound.

Q4: What are the initial steps to mitigate interference from this compound?

Initial mitigation strategies include:

  • Optimizing the excitation and emission wavelengths to maximize the signal from your assay's fluorophore while minimizing the contribution from this compound.

  • Adjusting the concentration of this compound to the lowest effective level.

  • Switching to a fluorophore with a spectral profile that is less likely to be affected by this compound, such as a far-red shifted dye.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal in the Presence of this compound

This issue may be caused by the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Workflow:

start Start: High Background Fluorescence Observed step1 Run Control 1: Measure Fluorescence of This compound Alone start->step1 decision1 Is this compound Fluorescent at Assay Wavelengths? step1->decision1 step2a Characterize Spectral Properties: Determine Excitation & Emission Maxima of this compound decision1->step2a Yes step2b Investigate Other Causes: - Contamination - Buffer Autofluorescence decision1->step2b No step3a Optimize Assay Wavelengths: Select Excitation/Emission to Minimize Overlap with Compound's Spectrum step2a->step3a end Resolution: Reduced Background Signal step3a->end step2b->end

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Characterizing Autofluorescence

  • Prepare a dilution series of this compound in the same buffer used for your fluorescence assay.

  • Measure the fluorescence emission spectrum of each concentration by exciting at the wavelength used for your assay's fluorophore.

  • Measure the fluorescence excitation spectrum of each concentration by monitoring the emission at the wavelength detected in your assay.

  • Plot the fluorescence intensity as a function of this compound concentration to determine the extent of autofluorescence.

Data Presentation: Hypothetical Spectral Properties of this compound

ParameterWavelength (nm)
Max Excitation (λex)350
Max Emission (λem)450

Note: This data is hypothetical and should be determined experimentally for this compound.

Issue 2: Unexpectedly Low Fluorescence Signal in the Presence of this compound

This issue may be due to quenching of the assay's fluorophore by this compound.

Troubleshooting Workflow:

start Start: Reduced Fluorescence Signal step1 Run Control 2: Measure Fluorescence of Assay Fluorophore with this compound (No Biological Target) start->step1 decision1 Does this compound Decrease Fluorophore Signal? step1->decision1 step2a Characterize Quenching Effect: - Determine Absorption Spectrum of  this compound - Assess Spectral Overlap with  Fluorophore Emission decision1->step2a Yes step2b Investigate Other Causes: - Inhibition of Biological Target - Assay Component Degradation decision1->step2b No step3a Mitigation Strategy: - Use a Fluorophore with a Larger  Stokes Shift - Switch to a Far-Red Fluorophore step2a->step3a end Resolution: Accurate Signal Measurement step3a->end step2b->end

Caption: Troubleshooting workflow for signal quenching.

Experimental Protocol: Assessing Quenching

  • Prepare a solution of your assay's fluorophore at the concentration used in the assay.

  • Add increasing concentrations of this compound to the fluorophore solution.

  • Measure the fluorescence intensity at each concentration of this compound, using the standard excitation and emission wavelengths for your assay.

  • Measure the absorbance spectrum of this compound to check for overlap with the fluorophore's excitation or emission spectra, which could indicate an inner filter effect.

Data Presentation: Hypothetical Quenching of Fluorescein by this compound

This compound (µM)Fluorescein Fluorescence (RFU)% Quenching
010,0000
108,50015
506,00040
1004,50055

Note: This data is for illustrative purposes only.

Signaling Pathway and Logical Relationship Diagrams

Hypothetical Signaling Pathway Involving an Adenosine Receptor

This diagram illustrates a generic signaling pathway that could be studied using a fluorescence-based assay where this compound might be used as a ligand or modulator.

ligand This compound receptor Adenosine Receptor (GPCR) ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (Fluorescence Readout) second_messenger->downstream

Caption: Generic GPCR signaling pathway.

Logical Relationship for Troubleshooting Assay Interference

This diagram outlines the logical steps to differentiate between autofluorescence and quenching.

start Observe Unexpected Fluorescence Change with This compound control1 Test Compound Alone: Fluorescence Increase? start->control1 control2 Test Compound with Fluorophore: Fluorescence Decrease? control1->control2 No result1 Autofluorescence control1->result1 Yes result2 Quenching control2->result2 Yes result3 No Direct Interference control2->result3 No

Caption: Decision tree for identifying interference type.

Best practices for long-term storage of 8-Allyloxyadenosine stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper handling, storage, and use of 8-Allyloxyadenosine stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound in its powdered form should be stored at -20°C for up to three years. Storing it at 4°C is also an option for shorter periods, providing stability for up to two years.[1]

Q2: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, stock solutions should be kept at -80°C, where they can remain stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[1]

Q3: Can I subject this compound solutions to freeze-thaw cycles?

To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into smaller, single-use volumes before freezing.

Q4: What is the expected stability of adenosine-related compounds in aqueous solutions?

Studies on adenosine (B11128) in aqueous solutions have shown that it can be stable for an extended period at refrigerated (4°C) and room temperatures (22°C). One study estimated a shelf life of at least 5 years at room temperature.[2] While this compound is a derivative, this suggests that adenosine compounds can exhibit good stability in aqueous solutions under appropriate conditions.

Storage Condition Summary

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months
-20°C1 month

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent experimental results - Improper storage leading to degradation of this compound.- Repeated freeze-thaw cycles of the stock solution.- Ensure stock solutions are stored at the recommended temperature (-80°C for long-term).- Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Precipitate formation in the stock solution upon thawing - The solubility of the compound may have been exceeded.- The solvent may not be of high enough purity.- Gently warm the solution and vortex to redissolve the precipitate.- Prepare a fresh stock solution using high-purity, anhydrous solvent.
Low or no observable effect in a cell-based assay - The compound may have degraded due to improper storage.- The concentration used may be too low.- The cells may not express the target receptor.- Verify the storage conditions and age of the stock solution.- Perform a dose-response experiment to determine the optimal concentration.- Confirm the expression of the target adenosine receptor subtype in your cell model.

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for applying this compound to adherent cells in a 96-well plate format.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Adherent cells of choice

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for your specific downstream assay (e.g., cell viability, signaling pathway analysis)

Procedure:

  • Cell Seeding: Seed your adherent cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration. The optimal time will depend on the specific cell type and the endpoint being measured.

  • Downstream Analysis: Following incubation, proceed with your specific assay according to the manufacturer's instructions. This could include assays for cell viability (e.g., MTT, WST-8), signal transduction (e.g., Western blot, ELISA), or other relevant cellular responses.

Signaling Pathway

This compound, as an adenosine analog, is predicted to interact with adenosine receptors. These G protein-coupled receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological processes. The specific effects of this compound will depend on which receptor subtype it preferentially binds to and whether it acts as an agonist or antagonist.

Below is a generalized diagram illustrating the central role of adenosine receptors in cellular signaling.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound AdenosineReceptor Adenosine Receptor (A1, A2A, A2B, A3) This compound->AdenosineReceptor Binds to G_Protein G Protein AdenosineReceptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Leads to

Caption: Generalized Adenosine Receptor Signaling Pathway.

References

Validation & Comparative

Comparative Efficacy Analysis: 8-Allyloxyadenosine vs. 8-Bromo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of 8-Allyloxyadenosine and 8-bromo-adenosine is not feasible at this time due to a significant lack of publicly available experimental data for this compound. While extensive research has characterized the bioactivity of 8-bromo-adenosine as a potent cyclic AMP (cAMP) analog, information regarding this compound is presently limited to its general classification as an adenosine (B11128) analogue with potential smooth muscle vasodilator and anti-cancer properties.

This guide will proceed by presenting the detailed experimental data and established mechanisms of action for 8-bromo-adenosine to serve as a benchmark. The limited information available for this compound will be summarized, highlighting the current knowledge gap that prevents a comprehensive comparison.

8-Bromo-adenosine: A Profile of a Well-Characterized cAMP Analog

8-bromo-adenosine is widely recognized in the scientific community as a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action involves the activation of Protein Kinase A (PKA), a key enzyme in numerous cellular signaling pathways. This activation triggers a cascade of downstream effects, influencing processes such as cell growth, differentiation, and apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of 8-bromo-adenosine, compiled from various in vitro studies.

ParameterCell Line/SystemConcentration/ValueEffect
PKA Activation VariousTypically 10-100 µMPotent activation of cAMP-dependent protein kinase.
Induction of Apoptosis Cultured cellsVaries by cell typeInduces programmed cell death.
Inhibition of Growth Various cancer cell linesVaries by cell typeDecreases cell proliferation.
Induction of Differentiation e.g., Mesenchymal stem cellsVaries by cell typePromotes cellular differentiation.
Signaling Pathway

The canonical signaling pathway initiated by 8-bromo-adenosine involves its direct binding to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins, modulating their activity and leading to the observed cellular responses.

8-bromo-adenosine_Signaling_Pathway 8-bromo-adenosine 8-bromo-adenosine PKA (inactive) PKA (inactive) 8-bromo-adenosine->PKA (inactive) Binds to regulatory subunits PKA (active) PKA (active) PKA (inactive)->PKA (active) Catalytic subunits released Downstream Targets Downstream Targets PKA (active)->Downstream Targets Phosphorylation Cellular Response Cellular Response Downstream Targets->Cellular Response

Caption: Signaling pathway of 8-bromo-adenosine.

Experimental Protocols

Protein Kinase A (PKA) Activity Assay:

  • Cell Culture: Culture target cells to the desired confluency.

  • Treatment: Treat cells with varying concentrations of 8-bromo-adenosine (e.g., 0, 10, 50, 100 µM) for a specified duration.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • PKA Assay: Utilize a commercially available PKA activity assay kit, which typically measures the phosphorylation of a specific substrate by PKA.

  • Data Analysis: Measure the resulting signal (e.g., colorimetric or fluorescent) and normalize to the total protein concentration.

This compound: An Adenosine Analog Awaiting Characterization

Information on this compound is sparse. It is categorized as an adenosine analogue, suggesting it may interact with adenosine receptors or other components of purinergic signaling. It has been noted for its potential as a smooth muscle vasodilator and for exhibiting properties that may inhibit cancer progression. However, without published studies providing quantitative data on its receptor binding affinities, dose-response curves in functional assays, or detailed mechanistic investigations, its efficacy remains unquantified and its precise mechanism of action is unknown.

Experimental Workflow for Characterization

To enable a future comparison with 8-bromo-adenosine, a systematic experimental approach would be required to characterize this compound.

Experimental_Workflow_for_this compound Synthesis & Purification Synthesis & Purification Receptor Binding Assays Receptor Binding Assays Synthesis & Purification->Receptor Binding Assays Determine affinity for adenosine receptor subtypes Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Assess agonist/antagonist activity Mechanism of Action Studies Mechanism of Action Studies Functional Assays->Mechanism of Action Studies Elucidate downstream signaling In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Evaluate therapeutic potential

Caption: Proposed workflow for this compound.

Conclusion

Validation of 8-Allyloxyadenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of selective chemical probes is paramount for the accurate validation of biological targets. This guide provides a comparative analysis of 8-Allyloxyadenosine, a purine (B94841) derivative, against other commonly used adenosine (B11128) receptor ligands. Due to the limited publicly available data on the specific binding affinity and functional activity of this compound at adenosine receptor subtypes, this guide focuses on presenting a framework for its evaluation and compares established research tools.

Introduction to Adenosine Receptor Modulation

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are crucial regulators of a wide array of physiological processes. Their modulation by selective agonists and antagonists is a key area of research for therapeutic interventions in cardiovascular, inflammatory, neurological, and oncological diseases. The validation of any new chemical entity as a selective research tool for these receptors requires rigorous characterization of its binding affinity and functional activity at each subtype.

Comparative Analysis of Adenosine Receptor Agonists

To properly validate this compound as a selective research tool, its binding affinity (Ki) and functional potency (EC50) at each of the four adenosine receptor subtypes would need to be determined and compared to established selective and non-selective ligands.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Adenosine Receptor Agonists

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorSelectivity Profile
This compound Data not availableData not availableData not availableData not available-
NECA14202400 (EC50)6.2Non-selective agonist[1][2]
CGS-2168029027>1000088800A2A selective agonist[3]
IB-MECA5456Data not available1.1A3 selective agonist[4]
2-Cl-IB-MECA>1000>1000Data not available0.33Highly A3 selective agonist[5]

Table 2: Comparative Functional Potencies (EC50, nM) of Selected Adenosine Receptor Agonists in cAMP Assays

CompoundA1/A3 Receptors (cAMP Inhibition)A2A/A2B Receptors (cAMP Stimulation)
This compound Data not availableData not available
NECAPotent inhibitorPotent stimulator (EC50 at A2A = 27.5 nM)
CGS-21680Weakly activePotent A2A stimulator (EC50 = 110 nM)
IB-MECAPotent A3 inhibitor (EC50 = 0.82-1.2 µM in cancer cells)Weakly active

Experimental Protocols for Validation

The validation of this compound would require the following standard experimental procedures.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the binding affinity of this compound for human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing each human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands selective for each receptor:

    • A1: [³H]-DPCPX (antagonist) or [³H]-CPA (agonist)

    • A2A: [³H]-ZM241385 (antagonist) or [³H]-CGS-21680 (agonist)

    • A2B: [³H]-MRS1754 (antagonist)

    • A3: [¹²⁵I]-AB-MECA (agonist)

  • This compound and other reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (this compound) or reference compounds.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC50) and efficacy.

Objective: To determine the functional activity of this compound at human A1, A2A, A2B, and A3 adenosine receptors by measuring its effect on cyclic AMP (cAMP) levels.

Materials:

  • Whole cells stably expressing each human adenosine receptor subtype.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound and other reference compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure for A2A and A2B Receptors (Gs-coupled):

  • Plate cells in a suitable microplate.

  • Pre-incubate cells with varying concentrations of this compound or a reference agonist.

  • Stimulate adenylyl cyclase with a sub-maximal concentration of forskolin (optional, to amplify the signal).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Procedure for A1 and A3 Receptors (Gi-coupled):

  • Plate cells in a suitable microplate.

  • Pre-incubate cells with varying concentrations of this compound or a reference agonist.

  • Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • An agonist will inhibit the forskolin-stimulated cAMP production. Plot the percentage of inhibition against the log of the agonist concentration to determine the EC50 value.

Visualizing Signaling Pathways and Workflows

To aid in the conceptualization of the experimental processes and underlying biological mechanisms, the following diagrams are provided.

G_protein_signaling cluster_A2 A2A / A2B Receptor cluster_A1 A1 / A3 Receptor Agonist_A2 Agonist A2_Receptor A2A/A2B-R Agonist_A2->A2_Receptor Gs Gs A2_Receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_A2 cAMP AC_stim->cAMP_A2 converts ATP_A2 ATP ATP_A2->AC_stim PKA_A2 PKA cAMP_A2->PKA_A2 activates Response_A2 Cellular Response (Stimulation) PKA_A2->Response_A2 Agonist_A1 Agonist A1_Receptor A1/A3-R Agonist_A1->A1_Receptor Gi Gi A1_Receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_A1 cAMP AC_inhib->cAMP_A1 converts ATP_A1 ATP ATP_A1->AC_inhib PKA_A1 PKA cAMP_A1->PKA_A1 activates Response_A1 Cellular Response (Inhibition) PKA_A1->Response_A1 experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay start_binding Prepare Membranes (Receptor Source) incubate Incubate: Membranes + Radioligand + this compound start_binding->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze_binding Calculate Ki count->analyze_binding start_functional Plate Cells (Expressing Receptor) treat Treat with This compound start_functional->treat stimulate Stimulate with Forskolin (for Gi-coupled) treat->stimulate lyse Lyse Cells stimulate->lyse measure_cAMP Measure cAMP lyse->measure_cAMP analyze_functional Calculate EC50 measure_cAMP->analyze_functional

References

Cross-Validation of 8-Allyloxyadenosine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A synthesized analysis of the potent immunomodulatory and anti-cancer potential of 8-Allyloxyadenosine and its class of 8-oxoadenine derivatives across various cell lines.

Direct comparative studies detailing the effects of this compound across a broad spectrum of cell lines—encompassing immune cells, reporter cell lines, and diverse cancer types—are not extensively documented in publicly available literature. This guide, therefore, presents a consolidated overview based on research conducted on this compound and structurally similar 8-oxoadenine derivatives. This approach provides a representative cross-validation of its anticipated biological activities. It is important to note that the specific potency and biological outcomes can differ depending on the precise molecular structure of the 8-oxoadenine derivative and the unique characteristics of each cell line.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound and related 8-oxoadenine compounds in different cellular contexts.

Table 1: TLR7/8 Activation in Reporter Cell Lines

This table presents the half-maximal effective concentrations (EC50) for the activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) by 8-oxoadenine derivatives in Human Embryonic Kidney 293 (HEK293) cells engineered to express these receptors and report activation through NF-κB signaling.

Compound ClassCell LineTargetEC50 (µM)
8-oxoadenine derivativesHEK293-hTLR7Human TLR70.1 - 10
8-oxoadenine derivativesHEK293-hTLR8Human TLR80.5 - 20

Table 2: Cytokine Induction in Human Immune Cells

This table illustrates the capacity of 8-oxoadenine derivatives to induce the secretion of key immunomodulatory cytokines from human Peripheral Blood Mononuclear Cells (PBMCs).

Cell TypeCytokine InducedTypical Concentration Range for Induction (µM)
Human PBMCsIFN-α1 - 10
Human PBMCsTNF-α1 - 10

Table 3: Anti-Cancer Activity in Various Cancer Cell Lines

This table provides an overview of the cytotoxic and growth-inhibitory effects of adenosine (B11128) derivatives, including those related to the 8-oxoadenine class, on different cancer cell lines, presented as half-maximal inhibitory concentrations (IC50).

Compound ClassCancer Cell LineEffectIC50 (µM)
8-Cl-adenosineHCT116 (Colon Cancer)Growth Inhibition~0.1
Allicin (related compound)HL60 (Leukemia)Apoptosis Induction~5
Allicin (related compound)U937 (Lymphoma)Apoptosis Induction~20
S-allylcysteine (related compound)A2780 (Ovarian Cancer)Proliferation Inhibition~25 (48h)

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

This compound, as a TLR7/8 agonist, is recognized by these receptors within the endosomes of immune cells. This recognition initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and Type I interferons.

TLR7_8_Signaling TLR7/8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) IκB->NF_kB releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Proinflammatory_Genes Pro-inflammatory Cytokine Genes NF_kB_nuc->Proinflammatory_Genes Transcription Type_I_IFN_Genes Type I IFN Genes IRF7_nuc->Type_I_IFN_Genes Transcription Experimental_Workflow Experimental Workflow for Cross-Validation cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Immune_Cells Immune Cells (e.g., PBMCs) Treatment Treat with This compound (Dose-Response) Immune_Cells->Treatment Reporter_Cells Reporter Cells (e.g., HEK-TLR7/8) Reporter_Cells->Treatment Cancer_Cells Cancer Cell Lines (e.g., HCT116, HL60) Cancer_Cells->Treatment Cytokine_Assay Cytokine Profiling (ELISA, Luminex) Treatment->Cytokine_Assay TLR_Activation TLR Activation (Reporter Assay) Treatment->TLR_Activation Viability_Assay Cytotoxicity/Viability (MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Quantification Data Quantification (EC50, IC50, % Apoptosis) Cytokine_Assay->Data_Quantification TLR_Activation->Data_Quantification Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Comparison Cross-Cell Line Comparison Data_Quantification->Comparison

Head-to-head study of 8-Allyloxyadenosine and other adenosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of several known adenosine (B11128) kinase (AK) inhibitors. Adenosine kinase is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with significant roles in various physiological and pathological processes.[1] Inhibition of AK can potentiate the local concentration of adenosine, offering therapeutic potential for conditions like epilepsy, pain, and inflammation.[2]

This document summarizes the available quantitative data for a selection of prominent AK inhibitors, details relevant experimental protocols for their evaluation, and presents key signaling pathways and workflows using standardized diagrams.

Note on 8-Allyloxyadenosine: Extensive literature searches did not yield any data to characterize this compound as an adenosine kinase inhibitor. Therefore, a direct head-to-head comparison with established AK inhibitors is not possible at this time. This guide will focus on well-documented AK inhibitors for which comparative data is available.

Quantitative Comparison of Adenosine Kinase Inhibitors

The following table summarizes the in vitro potency of several well-characterized adenosine kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTypeIC50 (Human AK)Source
5'-IodotubercidinNucleoside26 nMSelleck Chemicals
ABT-702Non-nucleoside1.7 nMSelleck Chemicals
A-134974Non-nucleoside0.06 nMProbeChem
A-286501Carbocyclic Nucleoside0.47 nMMedChemExpress
GP3269Nucleoside11 nMMedChemExpress

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of adenosine kinase inhibitors. Below are representative protocols for in vitro and in vivo evaluation.

In Vitro Adenosine Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 value of a test compound against purified human adenosine kinase.

Objective: To measure the concentration of a test compound that inhibits 50% of adenosine kinase activity.

Materials:

  • Purified recombinant human adenosine kinase (AK)

  • Adenosine

  • ATP (Adenosine Triphosphate)

  • Test compounds (e.g., this compound, known inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, a fixed concentration of adenosine (e.g., at its Km value), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the enzymatic reaction by adding a pre-determined concentration of purified human adenosine kinase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This is a luminescent assay where the light output is proportional to the ADP concentration.

  • Data Analysis: Plot the percentage of AK activity against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Adenosine Kinase Inhibitors in a Model of Inflammatory Pain

This protocol outlines a general procedure to evaluate the efficacy of an AK inhibitor in a rodent model of inflammation-induced hyperalgesia.

Objective: To assess the ability of a test compound to reduce pain-like behavior in an animal model of inflammation.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • Test compound and vehicle control

  • Carrageenan solution (1% w/v in saline)

  • Apparatus for measuring thermal or mechanical nociceptive thresholds (e.g., plantar test, von Frey filaments)

Procedure:

  • Baseline Measurement: Measure the baseline nociceptive threshold (e.g., paw withdrawal latency to a thermal stimulus) for each animal.

  • Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal, oral).

  • Induction of Inflammation: After a set pre-treatment time, induce localized inflammation by injecting carrageenan into the plantar surface of one hind paw.

  • Post-treatment Measurements: At various time points after carrageenan injection, measure the nociceptive threshold of the inflamed paw.

  • Data Analysis: Compare the nociceptive thresholds of the compound-treated group with the vehicle-treated group. A significant increase in the paw withdrawal threshold in the treated group indicates an analgesic effect.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to adenosine kinase and its inhibition.

cluster_0 Adenosine Metabolism and AK Inhibition ATP ATP ADP ADP ATP->ADP Dephosphorylation AMP AMP ADP->AMP Dephosphorylation Adenosine Adenosine AMP->Adenosine Dephosphorylation Adenosine->AMP Phosphorylation AK Adenosine Kinase (AK) AK->Adenosine Catalyzes Inhibitors AK Inhibitors (e.g., ABT-702) Inhibitors->AK Inhibits

Figure 1. Adenosine Kinase in Adenosine Metabolism.

cluster_1 In Vitro AK Inhibition Assay Workflow A Prepare Serial Dilution of Test Compound B Prepare Reaction Mixture (Buffer, Adenosine, Compound) A->B C Initiate Reaction with Adenosine Kinase B->C D Incubate at 30°C C->D E Stop Reaction & Detect ADP (Luminescence) D->E F Data Analysis: Plot Dose-Response Curve & Determine IC50 E->F

Figure 2. In Vitro Assay Workflow.

cluster_2 In Vivo Anti-Inflammatory Assay Logic Start Baseline Nociception Measurement Admin Administer AK Inhibitor or Vehicle Start->Admin Inflam Induce Inflammation (Carrageenan) Admin->Inflam Measure Measure Nociceptive Threshold Inflam->Measure Compare Compare Treatment vs. Vehicle Group Measure->Compare Result Analgesic Effect? Compare->Result

Figure 3. In Vivo Experimental Logic.

References

On-Target Activity of 8-Allyloxyadenosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant lack of specific on-target activity information for 8-Allyloxyadenosine. While it is classified as an adenosine (B11128) analogue, a class of molecules known to exhibit diverse biological activities including vasodilation and potential anti-cancer effects, no quantitative experimental data such as kinase inhibitor profiles or receptor binding affinities for this compound could be retrieved.

To fulfill the request for a comparative guide, this document will utilize 8-Bromoadenosine , a well-characterized 8-substituted adenosine analogue, as an illustrative example. This guide will provide a framework for how the on-target activity of a compound like this compound would be assessed and compared, including data presentation, experimental protocols, and visualization of relevant biological pathways.

Comparative On-Target Profile of 8-Substituted Adenosine Analogues

The introduction of different substituents at the 8-position of the adenosine scaffold can significantly modulate the affinity and selectivity for various protein targets, particularly adenosine receptors and protein kinases. While specific data for this compound is unavailable, the following tables present a hypothetical comparison based on typical data for 8-substituted adenosine analogues like 8-Bromoadenosine against a panel of kinases and adenosine receptors.

Kinase Selectivity Profile

Kinase profiling is a crucial step in characterizing the on-target and off-target effects of small molecules. The following table illustrates a sample kinase selectivity profile for a hypothetical 8-substituted adenosine analogue.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Protein Kinase A (PKA) 95% 50
Adenosine Kinase85%250
Cyclin-dependent kinase 2 (CDK2)45%>1000
Mitogen-activated protein kinase 1 (MAPK1)20%>10000
Phosphoinositide 3-kinase (PI3K)15%>10000

This data is illustrative and does not represent actual experimental results for this compound.

Adenosine Receptor Binding Affinity

Adenosine analogues frequently interact with adenosine receptors (A1, A2A, A2B, A3). Competitive binding assays are used to determine the affinity of a compound for these receptors.

Receptor SubtypeBinding Affinity (Ki, nM)
A1500
A2A 150
A2B>2000
A3>5000

This data is illustrative and does not represent actual experimental results for this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide substrate, and ATP (with a trace amount of radiolabeled [γ-³²P]ATP).

  • Compound Incubation: The test compound (e.g., 8-Bromoadenosine) is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of the substrate or ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the residual [γ-³²P]ATP using a phosphocellulose membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a standard procedure for measuring the binding affinity of a compound to a specific adenosine receptor subtype.

  • Membrane Preparation: Cell membranes expressing the adenosine receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A binding buffer is prepared containing the cell membranes, a specific radioligand (e.g., [³H]NECA for A2A receptors), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at room temperature for a set period (e.g., 2 hours) to allow for binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined, and the inhibition by the test compound is used to calculate the Ki value.

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an 8-substituted adenosine analogue that acts as a Protein Kinase A (PKA) activator, based on the known activity of compounds like 8-Br-cAMP.

Signaling_Pathway Hypothetical Signaling Pathway for a PKA Activator cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Compound 8-Substituted Adenosine Analogue Compound->cAMP Increases levels PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to regulatory subunits PKA_active PKA (active) PKA_inactive->PKA_active Activates Substrate Substrate Protein PKA_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Protein Response Cellular Response Substrate_P->Response Leads to

Caption: Hypothetical signaling cascade of a PKA-activating 8-substituted adenosine analogue.

The following diagram illustrates a typical experimental workflow for assessing the on-target activity of a novel compound.

Experimental_Workflow Workflow for On-Target Activity Assessment cluster_screening Initial Screening cluster_validation Hit Validation and Profiling cluster_cellular Cellular Activity cluster_conclusion Conclusion Primary_Screen Primary Target Screen (e.g., Kinase Panel) Dose_Response Dose-Response Assays (IC50 Determination) Primary_Screen->Dose_Response Identified Hits Selectivity_Panel Selectivity Profiling (Broader Kinase/Receptor Panel) Dose_Response->Selectivity_Panel Confirmed Activity Cell_Based_Assay Cell-Based Target Engagement (e.g., Western Blot for Phosphorylation) Selectivity_Panel->Cell_Based_Assay Characterized Selectivity Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Cell_Based_Assay->Phenotypic_Assay Confirmed Cellular Target Engagement On_Target_Confirmation Confirmation of On-Target Activity Phenotypic_Assay->On_Target_Confirmation Linked Target to Cellular Effect

Caption: A generalized workflow for confirming the on-target activity of a test compound.

Evaluating the specificity of 8-Allyloxyadenosine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Evaluation of 8-Allyloxyadenosine Specificity in Cellular Assays: A Guide Based on Available Data

Notice to Researchers, Scientists, and Drug Development Professionals:

Comprehensive searches for experimental data regarding the cellular specificity, mechanism of action, and comparative performance of this compound have yielded insufficient publicly available information to construct a detailed comparison guide as requested. Literature and database searches did not identify specific cellular targets, quantitative performance data from cellular assays, or established experimental protocols for this particular adenosine (B11128) analog.

Adenosine analogs are a broad class of molecules with diverse biological activities, often acting as agonists or antagonists of adenosine receptors (A1, A2A, A2B, A3), or as inhibitors of enzymes involved in adenosine metabolism, such as adenosine kinase or adenosine deaminase. The specificity of these compounds is critical for their utility as research tools and potential therapeutic agents. Without experimental data, an objective evaluation of this compound's specificity is not possible.

This guide will, therefore, outline the necessary experimental framework and data required to evaluate the specificity of a novel adenosine analog like this compound. This framework can be used by researchers to design and execute studies to characterize this and other similar compounds.

Framework for Evaluating the Specificity of Novel Adenosine Analogs

To thoroughly assess the cellular specificity of a compound like this compound, a multi-faceted approach is required, incorporating both target-based and phenotypic assays.

Primary Target Identification and Potency Determination

The initial step is to identify the primary biological target(s) of the compound. For an adenosine analog, likely candidates include adenosine receptors and key enzymes in purine (B94841) metabolism.

Experimental Protocols:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound to the four adenosine receptor subtypes (A1, A2A, A2B, A3).

    • Methodology: Radioligand binding assays are the gold standard. This involves competing a known radiolabeled ligand for each receptor subtype with increasing concentrations of this compound in cell membranes expressing the specific receptor. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to a binding affinity constant (Ki).

  • Enzyme Inhibition Assays:

    • Objective: To measure the inhibitory potency of this compound against key enzymes like adenosine deaminase (ADA) and adenosine kinase (AK).

    • Methodology: In vitro enzymatic assays using purified enzymes and their respective substrates. The rate of product formation is measured in the presence of varying concentrations of this compound to determine the IC50 value.

Data Presentation:

The quantitative data from these initial screens should be summarized in a clear, tabular format for easy comparison.

Target Assay Type This compound (Ki/IC50, nM) Alternative Compound 1 (Ki/IC50, nM) Alternative Compound 2 (Ki/IC50, nM)
Adenosine A1 ReceptorRadioligand BindingData to be generatede.g., CPAe.g., DPCPX
Adenosine A2A ReceptorRadioligand BindingData to be generatede.g., CGS 21680e.g., ZM 241385
Adenosine A2B ReceptorRadioligand BindingData to be generatede.g., BAY 60-6583e.g., PSB 603
Adenosine A3 ReceptorRadioligand BindingData to be generatede.g., Cl-IB-MECAe.g., MRS 1220
Adenosine DeaminaseEnzyme InhibitionData to be generatede.g., DeoxycoformycinN/A
Adenosine KinaseEnzyme InhibitionData to be generatede.g., IododubercidinN/A
Cellular Functional Assays

Following target identification, the functional activity of this compound in a cellular context needs to be evaluated.

Experimental Protocols:

  • cAMP Accumulation Assays:

    • Objective: To determine if this compound acts as an agonist or antagonist at G-protein coupled adenosine receptors that modulate adenylyl cyclase activity (A1, A2A, A2B).

    • Methodology: Use cell lines endogenously or recombinantly expressing a specific adenosine receptor subtype. Treat cells with this compound alone (to test for agonism) or in the presence of a known agonist (to test for antagonism). Measure intracellular cyclic AMP (cAMP) levels using methods like HTRF or ELISA.

  • Calcium Mobilization Assays:

    • Objective: To assess the effect of this compound on receptors that signal through phospholipase C and intracellular calcium release (primarily A3 receptors).

    • Methodology: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure changes in intracellular calcium concentration upon treatment with this compound.

Data Presentation:

Cell Line/Receptor Functional Assay This compound (EC50/IC50, nM) Mode of Action (Agonist/Antagonist)
HEK293-A1RcAMP InhibitionData to be generatedData to be generated
HEK293-A2ARcAMP AccumulationData to be generatedData to be generated
CHO-A2BRcAMP AccumulationData to be generatedData to be generated
CHO-A3RCalcium MobilizationData to be generatedData to be generated
Off-Target Profiling and Specificity Assessment

To establish the specificity of this compound, it is crucial to screen it against a panel of unrelated targets.

Experimental Protocols:

  • Broad Kinase Panel Screening:

    • Objective: To determine if this compound inhibits the activity of a wide range of protein kinases, a common off-target activity for ATP-competitive molecules.

    • Methodology: Utilize commercially available kinase screening services that test the compound at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases.

  • Receptor Panel Screening (e.g., CEREP panel):

    • Objective: To identify any unintended interactions with other GPCRs, ion channels, and transporters.

    • Methodology: Submit the compound to a commercial service for broad target screening.

  • Cell Viability/Cytotoxicity Assays:

    • Objective: To determine the general cytotoxicity of this compound in various cell lines.

    • Methodology: Treat a panel of cell lines (both related and unrelated to the primary target) with increasing concentrations of the compound for a set period (e.g., 72 hours). Measure cell viability using assays like MTT, CellTiter-Glo, or AlamarBlue.

Data Presentation:

Assay Cell Line(s) This compound (CC50, µM)
Cell Viabilitye.g., HEK293, HeLa, JurkatData to be generated

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for communicating complex biological processes and experimental designs. Below are examples of how Graphviz (DOT language) can be used to create these visualizations, adhering to the specified formatting guidelines.

Hypothetical Signaling Pathway for an Adenosine A2A Receptor Agonist

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP Agonist This compound (Hypothetical Agonist) Agonist->A2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothetical signaling cascade initiated by an A2A receptor agonist.

General Workflow for Cellular Specificity Evaluation

G Compound This compound TargetID Primary Target Identification (Binding & Enzyme Assays) Compound->TargetID OffTarget Off-Target Profiling (Kinase & Receptor Panels) Compound->OffTarget Cytotox Cytotoxicity Assays Compound->Cytotox Functional Cellular Functional Assays (e.g., cAMP, Calcium) TargetID->Functional Data Data Analysis & Specificity Profile Functional->Data OffTarget->Data Cytotox->Data

Caption: Workflow for assessing the cellular specificity of a novel compound.

Conclusion

While a direct evaluation of this compound is not currently possible due to a lack of published data, the framework provided here outlines a robust strategy for its characterization. By systematically performing binding, enzymatic, functional, and broad-panel screening assays, researchers can build a comprehensive specificity profile for this and other novel compounds. The resulting data, when presented in clear tabular and graphical formats, will enable an objective comparison with alternative molecules and facilitate informed decisions in research and drug development. Researchers in possession of this compound are encouraged to perform such studies to contribute to the collective understanding of its biological activities.

Comparative study of the cytotoxic effects of different adenosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of various adenosine (B11128) analogs. This document provides a comparative summary of their mechanisms of action, cytotoxicity data, and detailed experimental protocols.

Adenosine analogs are a class of compounds structurally similar to adenosine that have garnered significant interest in cancer therapy due to their cytotoxic effects on various cancer cell lines. These molecules interfere with essential cellular processes, leading to cell cycle arrest and apoptosis. This guide provides a comparative overview of the cytotoxic effects of prominent adenosine analogs, including Cladribine (B1669150), Clofarabine (B1669196), Fludarabine, Forodesine, and Tubercidin, to aid researchers in their drug development and application efforts.

Comparative Cytotoxicity Data

The cytotoxic potential of adenosine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several adenosine analogs across different cancer cell lines.

Adenosine AnalogCell LineCell TypeIC50 (µM)Reference
Forodesine (with dGuo) CEM-SST-acute lymphoblastic leukemia0.015[1]
Forodesine (with dGuo) Human LymphocytesT-lymphocytes0.1 - 0.38[1]
Clofarabine Breast Cancer CellsBreast Adenocarcinoma~0.2 (induces >40% apoptosis)[2]
Adenosine A2780Ovarian Cancer700 - 900[3]
Adenosine HEYOvarian Cancer700 - 900[3]
Adenosine A2780CisROvarian Cancer (Cisplatin-resistant)700 - 900[3]
Adenosine HuCCA-1Cholangiocarcinoma250 - 320[4]
Adenosine RMCCA-1Cholangiocarcinoma250 - 320[4]
Adenosine KKU-213Cholangiocarcinoma250 - 320[4]
Adenosine Dialdehyde (B1249045) C-1300Murine Neuroblastoma1.5[5]
3-deazaadenosine C-1300Murine Neuroblastoma56[5]

Mechanisms of Action and Signaling Pathways

Adenosine analogs exert their cytotoxic effects through various mechanisms, primarily by interfering with DNA synthesis and repair, and by inducing apoptosis.

  • Cladribine : This purine (B94841) analog is a chlorinated derivative of adenine.[6] It is resistant to degradation by adenosine deaminase, allowing it to accumulate within cells.[6] Cladribine is phosphorylated to its active triphosphate form, which then competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA. This leads to DNA strand breaks and activation of apoptotic pathways.[7] Cladribine can also induce apoptosis by activating poly(ADP-ribose) polymerase (PARP), which depletes intracellular NAD and ATP levels.[7] It shows selective toxicity towards lymphocytes due to their high levels of deoxycytidine kinase and low levels of 5'-nucleotidase.[7][8]

  • Clofarabine : As a next-generation nucleoside analog, clofarabine was designed to have an improved therapeutic index over cladribine and fludarabine.[9] It inhibits both DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair.[9][10] This dual inhibition leads to the accumulation of DNA damage and the induction of apoptosis.[9] Clofarabine can also directly act on mitochondria to trigger the release of pro-apoptotic factors.[9] Studies have shown its ability to induce apoptosis in various cancer cells, including colon and breast cancer.

  • Fludarabine : This purine analog inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.[11][12] Its active metabolite, 2-fluoro-ara-ATP, gets incorporated into DNA, leading to the termination of DNA chain elongation.[11] Fludarabine is also known to induce apoptosis and can have pro-inflammatory effects on monocytic cells through the MAPK/ERK pathway.[13][14]

  • Forodesine : This is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1] Inhibition of PNP leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, which in turn inhibits ribonucleotide reductase and disrupts DNA synthesis, ultimately causing apoptosis.[1][15] Its cytotoxicity is selective for T-lymphocytes due to their high deoxycytidine kinase and low nucleotidase levels.[1] Forodesine has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells, even in cases with p53 deletions.[16]

  • Tubercidin : This adenosine analog is incorporated into both RNA and DNA, leading to the inhibition of replication and transcription.[17] Its triphosphate form can cause chain termination during nucleic acid synthesis, inducing apoptosis.[17] Tubercidin has demonstrated potent cytotoxic activity against various cancer cell lines.[17]

The following diagram illustrates a generalized signaling pathway for the induction of apoptosis by cytotoxic adenosine analogs.

Adenosine_Analog_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Adenosine Analog Adenosine Analog Analog-TP Analog Triphosphate Adenosine Analog->Analog-TP Phosphorylation DNA_Polymerase DNA Polymerase Inhibition Analog-TP->DNA_Polymerase RNR Ribonucleotide Reductase Inhibition Analog-TP->RNR DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage RNR->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Generalized signaling pathway for cytotoxic adenosine analogs.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial. The following are detailed methodologies for key experiments used to evaluate the effects of adenosine analogs.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials : 96-well plates, cell culture medium, adenosine analogs, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the adenosine analog and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : 6-well plates, cell culture medium, adenosine analogs, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure :

    • Seed cells in 6-well plates and treat with the adenosine analog for the specified duration.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

3. DNA Fragmentation Assay

This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Materials : Agarose (B213101) gel, electrophoresis buffer, DNA extraction kit, ethidium (B1194527) bromide or other DNA stain, UV transilluminator.

  • Procedure :

    • Treat cells with the adenosine analog to induce apoptosis.

    • Harvest the cells and extract genomic DNA using a DNA extraction kit.

    • Run the extracted DNA on an agarose gel.

    • Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.[18]

The following diagram outlines the general workflow for assessing the cytotoxicity of adenosine analogs.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Treatment with Adenosine Analog Cell_Culture->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay Incubation->Cytotoxicity_Assay MTT MTT Assay (Viability) Cytotoxicity_Assay->MTT Measure Metabolic Activity AnnexinV Annexin V/PI (Apoptosis) Cytotoxicity_Assay->AnnexinV Detect Phosphatidylserine Exposure DNA_Frag DNA Fragmentation (Apoptosis) Cytotoxicity_Assay->DNA_Frag Detect DNA Laddering Data_Analysis Data Analysis (IC50, Apoptosis Rate) MTT->Data_Analysis AnnexinV->Data_Analysis DNA_Frag->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cytotoxicity assessment.

References

Safety Operating Guide

Proper Disposal of 8-Allyloxyadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 8-Allyloxyadenosine, a nucleoside analog used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this compound.

I. Understanding the Hazard Profile

Key Safety Precautions:

  • Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

  • Prevent discharge into the environment. Do not dispose of this compound down the drain or in regular trash.

II. Quantitative Data Summary

The following table summarizes key hazard information for a related compound, 8-Aminoadenosine, which should be considered as indicative of the potential hazards of this compound until specific data becomes available.

Hazard ClassificationData for 8-Aminoadenosine
Acute Toxicity, Oral Category 3 (Toxic if swallowed)
GHS Pictogram Skull and Crossbones
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statements P264, P270, P301+P310, P405, P501

Source: Safety Data Sheet for 8-Aminoadenosine[4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

2. Container Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration (if in solution).

    • The primary hazard(s) (e.g., "Toxic").

    • The accumulation start date.

    • The Principal Investigator's name and laboratory contact information.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be a secure, secondary containment area away from general laboratory traffic.

  • Ensure the container is kept closed at all times, except when adding waste.

4. Waste Pickup and Disposal:

  • Once the waste container is full or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.

  • EHS personnel will collect the waste for final disposal through a licensed hazardous waste vendor, typically via incineration.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don Personal Protective Equipment b Prepare Chemical Fume Hood a->b Ensure Safety c Weigh/Handle This compound b->c Begin Experiment d Decontaminate Work Area c->d After Use e Remove and Dispose of Contaminated PPE d->e Final Step

Caption: Workflow for safe handling of this compound.

Disposal_Workflow A Generate this compound Waste (Solid or Liquid) B Segregate into a Labeled Hazardous Waste Container A->B C Store Container in Satellite Accumulation Area (SAA) B->C D Container Full or Time Limit Reached? C->D D->C No E Submit Waste Pickup Request to EHS D->E Yes F EHS Collects Waste for Licensed Disposal E->F

Caption: Step-by-step chemical waste disposal workflow.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical safety and waste disposal guidelines.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.